2-Bromo-6-chlorobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGMENVSVAURGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542897 | |
| Record name | 2-Bromo-6-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64622-16-8 | |
| Record name | 2-Bromo-6-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-chlorobenzaldehyde, with CAS number 64622-16-8, is a di-halogenated aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique structural arrangement, featuring a reactive aldehyde group and two distinct halogen atoms (bromine and chlorine) at the ortho positions, imparts a versatile reactivity profile. This makes it an invaluable building block for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and materials science.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, key synthetic applications, and detailed experimental protocols. It is designed to be a critical resource for researchers leveraging this compound in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[2] The strategic placement of the bromo and chloro substituents on the benzaldehyde ring enhances its reactivity for various chemical transformations. A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 64622-16-8 | [3] |
| Molecular Formula | C₇H₄BrClO | [3] |
| Molecular Weight | 219.46 g/mol | [3] |
| Appearance | White to off-white to light yellow crystalline powder | [2] |
| Melting Point | 78 - 80 °C | [2] |
| Boiling Point | Data not readily available | |
| Solubility | Slightly soluble in water. Soluble in various organic solvents. | |
| Purity | ≥ 98% (Assay) | [2] |
Spectroscopic Data (Predicted)
While extensive experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aldehydic Proton (CHO): Singlet, δ ≈ 10.3-10.5 ppm. Aromatic Protons (Ar-H): Multiplets in the range of δ ≈ 7.4-7.9 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): δ ≈ 188-192 ppm. Aromatic Carbons (C-Br, C-Cl): δ ≈ 120-140 ppm. Aromatic Carbons (C-H, C-CHO): δ ≈ 128-138 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong peak around 1700-1720 cm⁻¹. C-H Stretch (Aldehyde): Two weak peaks around 2720 and 2820 cm⁻¹. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. C-Br/C-Cl Stretch: Peaks in the fingerprint region (< 1000 cm⁻¹). |
| Mass Spectrometry | Molecular Ion (M⁺): A characteristic cluster of peaks due to isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl) at m/z 218, 220, 222. Key Fragments: Loss of H (M-1), CHO (M-29), Br (M-79/81), Cl (M-35/37). |
Reactivity and Synthetic Applications
The chemical utility of this compound stems from its two primary reactive sites: the aldehyde functional group and the carbon-halogen bonds. This dual reactivity allows for a wide range of transformations, making it a versatile intermediate.
-
Aldehyde Group Reactions: The aldehyde can readily undergo nucleophilic addition, condensation, and oxidation/reduction reactions to form alcohols, carboxylic acids, imines, and other functional groups.
-
Aryl Halide Reactions: The bromine and chlorine atoms serve as handles for various palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization.
This compound is a crucial intermediate in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation.[4] BTK inhibitors are vital in the treatment of B-cell malignancies and autoimmune disorders.
Role in BTK Inhibitor Synthesis
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream pathways leading to B-cell proliferation, differentiation, and survival. Inhibitors synthesized using this compound can block the kinase activity of BTK, thereby halting this signaling cascade.
Experimental Protocols
The following sections provide detailed methodologies for key synthetic transformations involving this compound. These are generalized protocols and may require optimization based on specific substrates and laboratory conditions.
Plausible Synthesis of this compound
A potential route for the synthesis of this compound involves the radical bromination of 2-chloro-6-bromotoluene followed by Kornblum oxidation.
Step 1: Radical Bromination of 2-Chloro-6-bromotoluene
-
In a reaction vessel equipped with a reflux condenser and a light source, dissolve 2-chloro-6-bromotoluene (1.0 equiv.) in a suitable solvent like carbon tetrachloride or cyclohexane.
-
Add N-Bromosuccinimide (NBS) (1.1 equiv.) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 equiv.).
-
Heat the mixture to reflux while irradiating with a UV lamp or a high-wattage incandescent bulb.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(bromomethyl)-6-chlorobenzene.
Step 2: Kornblum Oxidation
-
Dissolve the crude benzylic bromide from Step 1 in dimethyl sulfoxide (DMSO).
-
Add sodium bicarbonate (2.0-3.0 equiv.) to the solution.
-
Heat the mixture to approximately 100-130 °C and stir for several hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and pour it into a large volume of ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling an arylboronic acid with this compound. The C-Br bond is expected to react selectively over the C-Cl bond.
Methodology:
-
Reaction Setup: To an oven-dried reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.). Add a degassed solvent system, such as a 4:1 mixture of toluene and water.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the product with an organic solvent like ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N bond formation between an amine and this compound.
Methodology:
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv.).
-
Catalyst Addition: In a separate vial or glovebox, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4-5 mol%). Add this catalyst/ligand mixture to the Schlenk tube.
-
Reaction Setup: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times. Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[2]
Conclusion
This compound is a highly versatile and valuable chemical intermediate. Its distinct reactive sites—the aldehyde group and the differentially reactive halogen atoms—provide a robust platform for the synthesis of complex organic molecules. Its established role in the preparation of high-value targets like BTK inhibitors underscores its importance in modern drug discovery. The protocols and data compiled in this guide offer a foundational resource for scientists and researchers aiming to unlock the full synthetic potential of this powerful building block.
References
- 1. 2-Bromo-5-chlorobenzaldehyde | C7H4BrClO | CID 15391279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H4BrClO | CID 13524042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to 2-Bromo-6-chlorobenzaldehyde (CAS: 64622-16-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-chlorobenzaldehyde, with the CAS number 64622-16-8, is a highly functionalized aromatic aldehyde that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms flanking a reactive aldehyde group, imparts a versatile reactivity profile. This makes it an invaluable intermediate in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its significant role in drug discovery, notably in the development of Bruton's tyrosine kinase (BTK) inhibitors.
Chemical and Physical Properties
This compound is a white to off-white or light yellow crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The presence of two different halogen atoms and an aldehyde functional group on the benzene ring makes it a versatile substrate for a variety of chemical transformations.
| Property | Value | Reference |
| CAS Number | 64622-16-8 | [2] |
| Molecular Formula | C₇H₄BrClO | [2] |
| Molecular Weight | 219.46 g/mol | [2] |
| Appearance | White to off-white to light yellow crystalline powder | [1] |
| Melting Point | 78 - 80 °C | [1] |
| Boiling Point | Not readily available | |
| IUPAC Name | This compound | [2] |
| InChI | InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | [2] |
| SMILES | C1=CC(=C(C(=C1)Br)C=O)Cl | [2] |
Solubility:
While comprehensive quantitative solubility data is not widely published, this compound is generally soluble in common organic solvents such as toluene, dioxane, and dichloromethane, and sparingly soluble in water. A general experimental protocol for determining its solubility is provided in the experimental section.
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and quality control of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The ¹H NMR spectrum is expected to show three aromatic protons and one aldehydic proton. The aldehyde proton will appear as a singlet in the downfield region (around 9.8-10.5 ppm). The aromatic protons will exhibit complex splitting patterns (doublets and triplets) in the range of 7.0-8.0 ppm, influenced by the electronic effects of the bromine, chlorine, and aldehyde substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to resonate in the highly deshielded region of 190-200 ppm. The six aromatic carbons will appear in the range of 110-140 ppm, with the carbons directly attached to the halogens showing characteristic shifts.
IR (Infrared) Spectroscopy:
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
-
C=O stretch (aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C=C stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-Br and C-Cl stretches: Absorptions in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (MS):
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 218 and 220, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns would involve the loss of the hydrogen atom from the aldehyde (M-1), the formyl group (M-29), and subsequent loss of halogen atoms.
Synthesis of this compound
A common synthetic route to this compound involves the ortho-bromination of 2-chlorobenzaldehyde or the oxidation of 2-bromo-6-chlorotoluene. Below is a representative experimental protocol for the latter.
Experimental Protocol: Synthesis from 2-Bromo-6-chlorotoluene
This protocol is based on a general method for the benzylic oxidation of toluenes.
Materials:
-
2-Bromo-6-chlorotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate or sodium carbonate solution
-
Hexamethylenetetramine (HMTA)
-
Acetic acid
-
Water
-
Hydrochloric acid
-
Dichloromethane or ether for extraction
Procedure:
Step 1: Benzylic Bromination
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-6-chlorotoluene (1.0 equiv) in CCl₄.
-
Add N-Bromosuccinimide (1.1 equiv) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-6-chlorobenzyl bromide.
Step 2: Sommelet Reaction
-
Dissolve the crude 2-bromo-6-chlorobenzyl bromide in chloroform or a similar solvent.
-
Add hexamethylenetetramine (1.1 equiv) and stir the mixture at room temperature until a white precipitate (the quaternary ammonium salt) forms.
-
Filter the salt, wash it with cold chloroform, and dry it.
-
Hydrolyze the salt by refluxing it with a mixture of water and acetic acid.
-
After completion of the reaction (monitored by TLC), cool the mixture and extract the product with dichloromethane or ether.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Caption: Synthetic workflow for this compound.
Key Applications in Organic Synthesis
The unique arrangement of functional groups in this compound makes it a valuable precursor for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The bromine atom in this compound is more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond, typically with an aryl or vinyl boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or another suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Toluene and water (e.g., 4:1 mixture) as solvents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add the degassed solvent mixture (toluene/water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenyl-6-chlorobenzaldehyde.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This compound can be selectively coupled with various amines at the bromo-position to synthesize substituted anilines, which are important pharmacophores.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or another suitable bulky phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or another strong base (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the anhydrous, degassed solvent followed by morpholine.
-
Seal the tube and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-(morpholino)-6-chlorobenzaldehyde.
Caption: General workflow for Buchwald-Hartwig amination.
Role in Drug Discovery: Synthesis of BTK Inhibitors
A significant application of this compound is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases. This compound serves as a key intermediate in the construction of the complex heterocyclic cores of many BTK inhibitors.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, including BTK. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation, differentiation, and survival. BTK inhibitors block this pathway by preventing the autophosphorylation and activation of BTK.
Caption: Simplified BTK signaling pathway and point of inhibition.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off immediately with plenty of soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
-
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a strategically important chemical intermediate with a diverse range of applications in organic synthesis. Its value is particularly pronounced in the pharmaceutical industry, where its unique reactivity is harnessed to construct complex and biologically active molecules. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this versatile building block for the advancement of their scientific endeavors.
References
In-Depth Technical Guide on 2-Bromo-6-chlorobenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic applications of 2-Bromo-6-chlorobenzaldehyde, a critical building block in the development of novel therapeutics. Particular focus is given to its role in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs significant in the treatment of B-cell malignancies and autoimmune diseases.
Core Molecular Data
This compound is a disubstituted aromatic aldehyde with the molecular formula C₇H₄BrClO. Its structure, featuring both a bromine and a chlorine atom ortho to the aldehyde group, imparts unique reactivity, making it a valuable intermediate in various cross-coupling reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO | |
| Molecular Weight | 219.46 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 64622-16-8 | |
| Canonical SMILES | C1=CC=C(C(=C1C=O)Br)Cl |
Synthetic Applications and Experimental Protocols
The strategic placement of the halogen atoms on the benzaldehyde ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of the complex molecular architectures required for active pharmaceutical ingredients (APIs).
Synthesis of this compound (Illustrative Protocol)
While specific proprietary methods for the synthesis of this compound may vary, a general approach involves the selective bromination of a chlorobenzaldehyde precursor. An illustrative protocol, adapted from a patented method for a similar isomer, is presented below. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.
Reaction: Bromination of 2-chlorobenzaldehyde
Materials:
-
2-chlorobenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Inorganic strong acid (e.g., sulfuric acid) as solvent
-
Iodine-containing catalyst
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling system, the inorganic strong acid solvent is cooled to a temperature of ≤ 10 °C.
-
2-chlorobenzaldehyde and the iodine-containing catalyst are slowly added to the cooled solvent.
-
N-Bromosuccinimide (NBS) is added portion-wise, maintaining the system temperature at ≤ 15 °C.
-
The reaction mixture is stirred at this temperature for 2-10 hours.
-
The temperature is then raised to 25-55 °C and the reaction is continued for another 1-6 hours.
-
Upon completion, the reaction mixture is poured into crushed ice, leading to the precipitation of the solid product.
-
The solid is collected by suction filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like petroleum ether.[1]
Buchwald-Hartwig Amination (General Protocol)
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound serves as a versatile linker in such reactions, crucial for the synthesis of BTK inhibitors.
Reaction: Palladium-catalyzed amination of this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Desired amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4.4 mol%)
-
Strong base (e.g., sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add this compound, the amine, and the base.
-
In a separate vial, mix the palladium source and the ligand.
-
Add the catalyst/ligand mixture to the reaction vessel.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Role in Drug Development: Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[4] BTK inhibitors block the activity of this enzyme, thereby impeding the downstream signaling that promotes the growth of malignant B-cells.[3]
This compound is a crucial intermediate in the synthesis of many BTK inhibitors. Its unique substitution pattern allows for the strategic introduction of various functionalities through cross-coupling reactions, enabling the construction of the complex pharmacophores required for potent and selective BTK inhibition.
Below is a diagram illustrating the logical workflow from the starting material to its application in targeting a key signaling pathway.
The following diagram illustrates a simplified representation of the Bruton's tyrosine kinase (BTK) signaling pathway and the point of intervention for BTK inhibitors.
References
An In-depth Technical Guide to 2-Bromo-6-chlorobenzaldehyde: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-chlorobenzaldehyde (IUPAC name: this compound), a key halogenated aromatic aldehyde intermediate in modern organic synthesis. This document details its chemical and physical properties, outlines general methodologies for its synthesis and subsequent chemical transformations, and highlights its significant role as a versatile building block in the pharmaceutical industry, particularly in the development of kinase inhibitors. Spectroscopic data, safety and handling protocols, and diagrammatic representations of its core applications are also presented to serve as a vital resource for professionals in chemical research and drug development.
Introduction
This compound is a strategically important synthetic intermediate characterized by a benzaldehyde core substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively.[1][2] This substitution pattern imparts unique reactivity to the molecule, making it a valuable precursor in a variety of synthetic transformations. The aldehyde functional group is amenable to a wide range of classical organic reactions, while the two distinct halogen atoms provide orthogonal handles for modern cross-coupling reactions.[1][2][3] Its utility is most prominently noted in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs), materials science, and agrochemicals.[4]
Chemical and Physical Properties
This compound is typically a white to light yellow crystalline powder.[4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 64622-16-8 | [5] |
| Molecular Formula | C₇H₄BrClO | [5] |
| Molecular Weight | 219.46 g/mol | [5] |
| Appearance | White to off-white to light yellow crystalline powder | [4] |
| Melting Point | 78 - 80 °C | [4] |
| Purity | ≥ 98% (Assay) | [4] |
| Storage Conditions | Store at 0 - 8 °C | [4] |
| SMILES | C1=CC(=C(C(=C1)Br)C=O)Cl | [5] |
| InChIKey | NUGMENVSVAURGO-UHFFFAOYSA-N | [5] |
Synthesis of this compound
General Experimental Protocol (Hypothetical)
Reaction Scheme:
Caption: Plausible synthesis of this compound.
Materials:
-
1-Bromo-3-chlorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of 1-bromo-3-chlorobenzene in anhydrous THF under an inert atmosphere (e.g., argon) and cooled to -78 °C, slowly add a solution of n-butyllithium in hexanes.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Slowly add anhydrous DMF to the reaction mixture and continue stirring at -78 °C for an additional hour, then allow the mixture to warm to room temperature.
-
Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound.
Note: This is a generalized protocol and requires optimization for specific laboratory conditions.
Chemical Reactivity and Synthetic Applications
The dual reactivity of this compound, stemming from its aldehyde group and two distinct halogen substituents, makes it a highly versatile intermediate in organic synthesis.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine and chlorine atoms on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. This compound can participate in this reaction, typically with preferential reaction at the more reactive C-Br bond.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Reaction Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
In an oven-dried reaction vessel, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if used).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 8-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is crucial for the synthesis of many nitrogen-containing pharmaceuticals.
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of Buchwald-Hartwig amination.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), a suitable base (e.g., NaOtBu, K₂CO₃, 1.4-2.0 equiv), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).[6][7][8]
-
Seal the vessel and purge with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[6]
-
Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[6]
-
After cooling, partition the mixture between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate it.
-
Purify the resulting product by column chromatography.
Application in Drug Development: Synthesis of BTK Inhibitors
Spectroscopic Data
Experimentally obtained spectroscopic data for this compound is not widely available. The data presented in Table 2 is based on computational predictions and analysis of closely related analogs.
Table 2: Predicted and Analogous Spectroscopic Data for this compound
| Technique | Expected/Analogous Data |
| ¹H NMR | The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region (~10.3 ppm). The aromatic protons are expected to appear as multiplets in the range of 7.4-7.9 ppm. |
| ¹³C NMR | The carbonyl carbon (C=O) is predicted to have a chemical shift around 190-193 ppm. The aromatic carbons are expected in the 125-140 ppm range, with the carbons attached to the halogens showing distinct shifts. |
| IR (Infrared) | A strong absorption band for the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. C-H stretching of the aldehyde group is anticipated around 2850 and 2750 cm⁻¹. Aromatic C-H and C=C stretching vibrations are expected in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. C-Br and C-Cl stretching vibrations will appear in the fingerprint region (< 1000 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 218 and 220, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
Note: The presented spectroscopic data is predictive and should be confirmed with experimental analysis.
Safety and Handling
This compound is classified as a hazardous substance.[5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
GHS Hazard Statements: [5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust/fumes.
-
Wash hands and exposed skin thoroughly after handling.
-
Wear protective gloves, clothing, and eye/face protection.
-
Store in a well-ventilated place and keep the container tightly closed.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique combination of an aldehyde functional group and two distinct halogen atoms provides chemists with a powerful tool for constructing complex molecules. Its role as an intermediate in the synthesis of pharmaceuticals, particularly BTK inhibitors, highlights its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, reactivity, and applications, serving as a practical resource for researchers and scientists in the field. Further exploration of its reactivity is expected to uncover even broader applications in various chemical industries.
References
- 1. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN106995446A - Bruton's tyrosine kinase inhibitor preparation method - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C7H4BrClO | CID 13524042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. US20060167090A1 - BTK inhibitors - Google Patents [patents.google.com]
- 10. Inhibitors of bruton's tyrosine kinase - Patent US-8563563-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-6-chlorobenzaldehyde: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromo-6-chlorobenzaldehyde (CAS No. 64622-16-8), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines available information with data from structurally similar compounds and outlines general experimental protocols for the determination of these properties.
Core Chemical Properties
This compound is a white to off-white crystalline powder with a melting point of 78-80 °C.[1] Its chemical structure, featuring a benzaldehyde core with ortho-bromo and ortho-chloro substituents, makes it a versatile building block in medicinal chemistry.[2] The recommended storage condition is 0-8 °C, suggesting a degree of thermal sensitivity.[1]
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented, qualitative assessments and data from analogous compounds suggest it is sparingly soluble in water and soluble in a range of common organic solvents. For instance, the related compound 2-bromo-4-chloro-benzaldehyde is reported to be soluble in ethanol and dichloromethane, with limited solubility in water.[3]
Table 1: Qualitative and Estimated Solubility of this compound
| Solvent | Formula | Type | Estimated Solubility |
| Water | H₂O | Polar Protic | Slightly Soluble[4] |
| Methanol | CH₃OH | Polar Protic | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble |
| Chloroform | CHCl₃ | Halogenated | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |
| Toluene | C₇H₈ | Non-polar | Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |
Note: "Soluble" and "Slightly Soluble" are qualitative descriptors. Quantitative determination requires experimental validation as outlined in the protocols below.
Stability Characteristics
The stability of this compound is a critical factor for its storage, handling, and use in synthetic reactions. As a halogenated aromatic aldehyde, its stability can be influenced by temperature, pH, and light exposure. The recommended storage at low temperatures indicates that the compound may be susceptible to degradation at elevated temperatures.[1] Aldehydes, in general, can be prone to oxidation, and the presence of halogens on the aromatic ring can influence reactivity.
A logical workflow for assessing the stability of a chemical compound like this compound is presented below.
Caption: Factors influencing the stability of this compound.
Role in the B-cell Receptor (BCR) Signaling Pathway
This compound is a critical precursor in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[5] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[6][7] Dysregulation of this pathway is implicated in various B-cell malignancies.[8] BTK inhibitors block the downstream signaling cascade, thereby inhibiting the growth of malignant B-cells.[1][9]
The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention for BTK inhibitors.
Caption: The role of BTK inhibitors in the BCR signaling pathway.
Experimental Protocols
Solubility Determination: A General Workflow
A common method for determining the solubility of a solid compound in a solvent is to prepare a saturated solution and then quantify the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is a precise technique for this quantification.
The diagram below outlines a general experimental workflow for determining the solubility of this compound.
Caption: A general workflow for the experimental determination of solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: The saturated solution is centrifuged and then filtered to remove all undissolved solids.
-
Quantification: A precise volume of the clear filtrate is diluted with a known volume of the solvent. The concentration of this compound in the diluted sample is determined using a calibrated HPLC method.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.
Stability Assessment Protocol
To assess the stability of this compound under various conditions, a systematic study can be designed.
Table 2: General Protocol for Stability Testing
| Step | Procedure |
| 1. Sample Preparation | Prepare solutions of this compound of a known concentration in the desired solvent or medium. |
| 2. Stress Conditions | Expose the samples to various stress conditions in parallel: - Thermal: Elevated temperatures (e.g., 40°C, 60°C). - pH: Different pH values (e.g., acidic, neutral, basic). - Photostability: Exposure to a controlled light source (e.g., UV-Vis lamp). |
| 3. Time Points | Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours). |
| 4. Analysis | Analyze the aliquots using a stability-indicating method, such as HPLC, to quantify the remaining amount of this compound and detect any degradation products. |
| 5. Data Evaluation | Plot the concentration of the compound against time for each condition to determine the degradation kinetics. |
Conclusion
This compound is a valuable synthetic intermediate with a solubility profile characteristic of halogenated aromatic aldehydes—generally soluble in organic solvents and poorly soluble in water. While specific quantitative data is sparse, established experimental protocols can be employed for its precise determination. Its stability is a key consideration, with temperature, pH, and light being critical factors to control. Understanding these properties is paramount for its effective use in research and development, particularly in the synthesis of targeted therapeutics like BTK inhibitors that play a crucial role in modern medicine.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 84459-33-6: 2-bromo-4-chloro-benzaldehyde | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies [mdpi.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data for 2-Bromo-6-chlorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-bromo-6-chlorobenzaldehyde (CAS No. 64622-16-8), a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and analysis of structurally related molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of similar substituted benzaldehydes and are intended to serve as a reference for researchers.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehydic-H | 9.8 - 10.2 | Singlet (s) | - |
| Aromatic-H (Position 4) | 7.4 - 7.6 | Triplet (t) | 7.5 - 8.5 |
| Aromatic-H (Position 3) | 7.6 - 7.8 | Doublet (d) | 7.5 - 8.5 |
| Aromatic-H (Position 5) | 7.7 - 7.9 | Doublet (d) | 7.5 - 8.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 188 - 192 |
| C-Br | 120 - 125 |
| C-Cl | 133 - 138 |
| C-CHO | 135 - 140 |
| Aromatic C-H | 128 - 135 |
Table 3: Predicted IR Spectroscopic Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aldehyde) | 2900 - 2800 and 2800 - 2700 | Weak (often two bands) |
| C=O Stretch (Aldehyde) | 1710 - 1685 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-Cl Stretch | 800 - 600 | Strong |
| C-Br Stretch | 600 - 500 | Strong |
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment | Notes |
| 218/220/222 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |
| 217/219/221 | [M-H]⁺ | Loss of the aldehydic proton. |
| 189/191/193 | [M-CHO]⁺ | Loss of the formyl group. |
| 110 | [C₆H₃Cl]⁺ | Loss of Br and CHO. |
| 75 | [C₆H₃]⁺ | Loss of Br, Cl, and CHO. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
Data Acquisition (Electron Ionization - EI):
-
Inject the sample solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-6-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-6-chlorobenzaldehyde is a key intermediate in the synthesis of a wide range of pharmaceutical compounds and other complex organic molecules. Its unique substitution pattern makes it a valuable building block, but also necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling in the laboratory and during scale-up operations. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from safety data sheets and chemical literature.
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the physical and chemical properties of a substance. This data is crucial for designing appropriate experimental setups, storage solutions, and emergency response plans.
| Property | Value |
| Molecular Formula | C₇H₄BrClO |
| Molecular Weight | 219.46 g/mol [1] |
| Physical State | Solid[2] |
| Melting Point/Range | 43 - 47 °C / 109.4 - 116.6 °F[2] |
| Boiling Point/Range | 100 - 102 °C / 212 - 215.6 °F @ 8 mmHg[2] |
| Flash Point | > 110 °C / > 230 °F[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific hazard classifications is paramount for implementing appropriate safety measures.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
The consistent and correct use of personal protective equipment is the most critical barrier between laboratory personnel and chemical hazards. The following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against splashes and dust particles. |
| Skin Protection | Chemical-impermeable gloves (inspected before use). Fire/flame-resistant and impervious clothing.[3] | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[3] | Minimizes inhalation of dust or vapors. |
Handling and Storage Protocols
Proper handling and storage procedures are essential to minimize exposure risk and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid the formation of dust.[3]
-
Weigh and transfer the solid material carefully.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Ground all equipment containing material to prevent static discharge.[4]
Storage:
-
Protect from direct sunlight.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7][8]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following diagram outlines the recommended first aid procedures.
Caption: First aid procedures for exposure.
Accidental Release Measures
A clear and efficient response to an accidental release is critical to mitigate potential harm to personnel and the environment.
Experimental Protocol for Accidental Release:
-
Evacuation: Evacuate personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition.[3]
-
Containment: Wearing appropriate PPE, contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).[6]
-
Collection: Carefully collect the spilled material using spark-proof tools and place it in a suitable, closed, and labeled container for disposal.[3]
-
Decontamination: Thoroughly clean the spill area.
-
Waste Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.
The following workflow illustrates the logical steps for handling an accidental release.
Caption: Workflow for handling accidental release.
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken.
| Aspect | Details |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[9] |
| Unsuitable Extinguishing Media | No information available. |
| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2][8] |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7] |
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Regulations: All disposal practices must comply with local, state, and federal regulations.
By adhering to the comprehensive safety and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- 1. This compound | C7H4BrClO | CID 13524042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 2-Bromo-6-chlorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-chlorobenzaldehyde is a pivotal, versatile synthetic intermediate that has garnered significant attention in the pharmaceutical industry. Its unique substitution pattern on the aromatic ring provides a valuable scaffold for the construction of complex molecular architectures, most notably in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound (CAS No. 64622-16-8) is a di-halogenated aromatic aldehyde. Its structure, featuring a bromine and a chlorine atom flanking an aldehyde group, imparts a unique reactivity profile that makes it an attractive starting material for a variety of chemical transformations. This strategic arrangement of functional groups allows for selective manipulation, making it an indispensable building block in the synthesis of high-value compounds, particularly in the realm of active pharmaceutical ingredients (APIs). While the historical details of its initial discovery and first synthesis are not extensively documented in readily available literature, its prominence has grown with the increasing demand for targeted therapeutics.
The primary application of this compound lies in its use as a key intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors.[1] BTK is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-cells. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. Consequently, inhibitors of BTK have emerged as a significant class of therapeutic agents.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for quality control purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 64622-16-8 | |
| Molecular Formula | C₇H₄BrClO | [2] |
| Molecular Weight | 219.46 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 78-80 °C | |
| Purity | ≥98% (Assay) | |
| Topological Polar Surface Area | 17.1 Ų | [2] |
| Exact Mass | 217.91341 Da | [2] |
Spectroscopic Data:
While comprehensive, publicly available spectra are limited, the following table summarizes the expected and reported spectral characteristics.
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | Expected signals for the aldehydic proton (singlet, ~10.4 ppm) and three aromatic protons (multiplets, ~7.4-7.8 ppm). |
| ¹³C NMR (CDCl₃) | Expected signals for the carbonyl carbon (~190 ppm), the carbon bearing the bromine (~127 ppm), the carbon bearing the chlorine (~135 ppm), and the other aromatic carbons. |
| IR (KBr) | Characteristic peaks for the C=O stretch of the aldehyde (~1700 cm⁻¹) and C-H stretches of the aromatic ring and aldehyde. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) corresponding to the isotopic pattern of bromine and chlorine. |
Synthesis of this compound
While the original synthesis is not well-documented, modern synthetic routes are available, often starting from commercially available precursors. A representative, though not fully detailed, synthetic approach is the ortho-lithiation of a suitable precursor followed by formylation. A process for a related compound, methyl 2-bromo-6-chlorobenzoate, highlights the use of an o-lithiation/carboxylation approach, which could be adapted for the synthesis of the aldehyde.[3]
Conceptual Synthetic Workflow:
The synthesis of this compound can be conceptually broken down into several key steps, starting from a readily available substituted benzene derivative.
Figure 1: Conceptual workflow for the synthesis of this compound.
Role in the Synthesis of BTK Inhibitors
This compound is a critical building block in the synthesis of several BTK inhibitors. Its aldehyde functionality provides a handle for further chemical modifications, while the bromine and chlorine atoms can participate in various cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the core structures of these complex molecules.[1]
Experimental Protocol: A Generalized Buchwald-Hartwig Amination for BTK Inhibitor Synthesis
The following is a generalized protocol illustrating the use of this compound in a key step of BTK inhibitor synthesis. This is a representative protocol and specific conditions may vary depending on the target molecule.
-
Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 eq), the desired amine coupling partner (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Understanding the biological target is crucial for appreciating the significance of this compound in drug development. The BTK signaling pathway is a cascade of events initiated by the B-cell receptor (BCR) that is essential for B-cell function.
Figure 2: Simplified diagram of the Bruton's Tyrosine Kinase (BTK) signaling pathway.
Conclusion
This compound has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the pharmaceutical industry. Its unique structural features and reactivity have made it a cornerstone in the development of targeted therapies, most notably BTK inhibitors for the treatment of B-cell malignancies and autoimmune disorders. This technical guide has provided a comprehensive overview of its properties, a conceptual synthetic approach, and its critical role in drug discovery. As the demand for novel and effective therapeutics continues to grow, the importance of key intermediates like this compound is set to increase, driving further innovation in synthetic methodology and drug design.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Bromo-6-chlorobenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-chlorobenzaldehyde is a versatile synthetic intermediate of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its unique trifunctional nature, possessing an aldehyde group and two distinct halogen atoms (bromine and chlorine), allows for a wide range of selective chemical transformations.[1][3][4] This document provides detailed application notes and experimental protocols for key organic reactions utilizing this compound, including palladium-catalyzed cross-coupling reactions and other important transformations.
Chemical Profile:
| Property | Value |
| CAS Number | 64622-16-8 |
| Molecular Formula | C₇H₄BrClO |
| Molecular Weight | 219.46 g/mol |
| Appearance | White to off-white to light yellow crystalline powder |
| Melting Point | 78 - 80 °C[2] |
Key Applications in Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its applications span various domains:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably as a linker in the preparation of Bruton's tyrosine kinase (BTK) inhibitors, which are vital in the treatment of B-cell malignancies and autoimmune diseases.[1][4]
-
Agrochemicals: The unique substitution pattern of this molecule makes it a valuable precursor for novel agrochemicals.[1][2]
-
Materials Science: It is utilized in the development of new materials, including polymers and resins with specific chemical properties.[2]
-
Fine Chemicals: Its reactivity allows for the synthesis of a diverse array of fine chemicals with various industrial applications.[1]
The reactivity of the functional groups generally follows these principles:
-
The aldehyde group readily participates in nucleophilic additions, condensations, and reductive aminations.
-
The bromo substituent is typically more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[5]
-
The chloro substituent can also participate in cross-coupling reactions, often under more forcing conditions, or in nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organohalide.[6][7] This reaction is widely used to synthesize biaryl compounds.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 219.5 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)
-
Toluene, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
-
Schlenk flask, magnetic stir bar, condenser, nitrogen/argon source
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data: Suzuki-Miyaura Coupling with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 15 | 95 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3][4]
Experimental Workflow:
Caption: General workflow for a Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 219.5 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI, 0.06 mmol, 11.4 mg)
-
Triethylamine (Et₃N), anhydrous (3.0 mmol, 0.42 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 4-8 hours), dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data: Sonogashira Coupling with Various Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | 25 | 6 | 94 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 50 | 8 | 87 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Toluene | 60 | 12 | 91 |
| 4 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | 10 | 89 |
Other Key Transformations
Cyanation Reaction
The introduction of a nitrile group via cyanation of aryl halides is a valuable transformation, as nitriles are versatile intermediates that can be converted into amines, carboxylic acids, and other functional groups.[8][9]
Experimental Protocol: Palladium-Catalyzed Cyanation
Materials:
-
This compound (1.0 mmol, 219.5 mg)
-
Zinc cyanide (Zn(CN)₂, 0.6 mmol, 70.5 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.08 mmol, 44.3 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Zn(CN)₂, Pd₂(dba)₃, and dppf to a dry Schlenk flask.
-
Add a solution of this compound in anhydrous DMF.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction until the starting material is consumed (TLC, GC-MS).
-
Cool the mixture, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with aqueous NaHCO₃ and brine.
-
Dry, concentrate, and purify by column chromatography.
Quantitative Data: Cyanation of Aryl Halides
| Entry | Cyanide Source | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF | 120 | 12 | 88 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ | NMP | 140 | 8 | 85 |
| 3 | CuCN | - | DMF | 150 | 24 | 75 (Rosenmund-von Braun) |
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[2][6]
Reaction Pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
2-Bromo-6-chlorobenzaldehyde: A Versatile Scaffold for the Synthesis of Active Pharmaceutical Ingredients
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-6-chlorobenzaldehyde, a di-halogenated aromatic aldehyde, has emerged as a critical building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern offers orthogonal reactivity, enabling chemists to perform selective transformations at the aldehyde, bromo, and chloro positions. This versatility makes it an invaluable starting material for constructing complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of APIs, with a focus on Bruton's Tyrosine Kinase (BTK) inhibitors, a class of drugs pivotal in the treatment of B-cell malignancies.
Key Applications in API Synthesis
This compound serves as a strategic starting point for the synthesis of various APIs due to the distinct reactivity of its functional groups:
-
Aldehyde Group: Readily participates in reactions such as oxidation to a carboxylic acid, reductive amination to form substituted benzylamines, and Wittig reactions to introduce carbon-carbon double bonds.
-
Bromo Group: Highly susceptible to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. It is generally more reactive than the chloro group in such transformations.
-
Chloro Group: Can also participate in cross-coupling reactions, often under more forcing conditions than the bromo group, allowing for sequential functionalization. It can also be a site for nucleophilic aromatic substitution.
This differential reactivity is particularly advantageous in multi-step syntheses, where sequential and site-selective modifications are required to build the target API. A prominent application of this building block is in the synthesis of the pyrazolopyrimidine core found in several BTK inhibitors.[1][2]
Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[3][4][5] Dysregulation of this pathway is implicated in various B-cell malignancies. BTK inhibitors block this pathway, leading to therapeutic effects.
Target Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Signaling
The binding of an antigen to the B-cell receptor initiates a signaling cascade. This leads to the activation of spleen tyrosine kinase (Syk) and the subsequent phosphorylation and activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively. Ultimately, this cascade results in the activation of transcription factors such as NF-κB and NFAT, which promote B-cell proliferation, survival, and differentiation. BTK inhibitors covalently bind to a cysteine residue (Cys481) in the active site of BTK, irreversibly inhibiting its kinase activity and thereby blocking the entire downstream signaling cascade.[3][4][6]
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Experimental Protocols
The following protocols describe key transformations of this compound en route to the synthesis of a BTK inhibitor core structure.
Protocol 1: Oxidation of this compound to 2-Bromo-6-chlorobenzoic acid
The initial step in many synthetic routes involving this compound is the oxidation of the aldehyde to a carboxylic acid. This transformation is crucial for subsequent amide bond formations.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| This compound | 219.46 | 10.0 | 2.19 g |
| Potassium permanganate (KMnO₄) | 158.03 | 12.0 | 1.90 g |
| Sodium carbonate (Na₂CO₃) | 105.99 | 15.0 | 1.59 g |
| Water (H₂O) | 18.02 | - | 50 mL |
| Sodium bisulfite (NaHSO₃) | 104.06 | As needed | - |
| Hydrochloric acid (HCl), concentrated | 36.46 | As needed | - |
| Diethyl ether (Et₂O) | 74.12 | - | 100 mL for extraction |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | For drying |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (2.19 g, 10.0 mmol) and a solution of sodium carbonate (1.59 g, 15.0 mmol) in water (50 mL).
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add potassium permanganate (1.90 g, 12.0 mmol) in small portions over 30 minutes, maintaining the temperature. The purple color of the permanganate will disappear as the reaction proceeds.
-
After the addition is complete, continue stirring at 70 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench the excess permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Acidify the clear solution to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 2-Bromo-6-chlorobenzoic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and air-dry.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
Expected Yield: 85-95% Purity (by HPLC): >98%
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a brominated aromatic compound (representing a derivative of this compound) with a pyrazole boronic ester, a key step in forming the core of many BTK inhibitors.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| 2-Bromo-6-chlorobenzoyl derivative | - | 1.0 | - |
| Pyrazole boronic acid pinacol ester | - | 1.2 | - |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| SPhos | 410.53 | 0.04 | 16.4 mg |
| Potassium phosphate (K₃PO₄) | 212.27 | 2.0 | 424.5 mg |
| 1,4-Dioxane | 88.11 | - | 4 mL |
| Water (degassed) | 18.02 | - | 1 mL |
| Ethyl acetate | 88.11 | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | For drying |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-6-chlorobenzoyl derivative (1.0 mmol), the pyrazole boronic acid pinacol ester (1.2 mmol), and potassium phosphate (424.5 mg, 2.0 mmol).
-
In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) and add them to the Schlenk flask.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Expected Yield: 70-90% (highly substrate-dependent)
This compound is a highly valuable and versatile building block for the synthesis of complex APIs, particularly in the construction of kinase inhibitors. Its distinct reactive sites allow for a modular and efficient approach to the synthesis of diverse molecular scaffolds. The provided protocols for the oxidation and a representative Suzuki-Miyaura coupling reaction serve as a foundation for researchers to develop robust synthetic routes towards novel therapeutic agents. Careful optimization of reaction conditions for each specific substrate is crucial for achieving high yields and purity in the final API.
References
- 1. Crystalline form of (s)-7-(1-acryloylpiperidin-4-yl)- 2-(4-phenoxyphenyl)-4,5,6,7-tetra- hydropyrazolo[1,5-a]pyrimidine-3-carboxamide, preparation, and uses thereof - Patent US-11970500-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Crystalline form of (S)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetra-hydropyrazolo[1,5-a]pyrimidine-3-carboxamide, preparation, and uses thereof - Patent US-10927117-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-6-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] 2-Bromo-6-chlorobenzaldehyde is a valuable bifunctional building block, possessing two distinct halogen atoms that can be selectively functionalized. Its structure is a key intermediate in the synthesis of various high-value compounds, including Bruton's tyrosine kinase (BTK) inhibitors, which are significant in the treatment of B-cell malignancies and autoimmune diseases.
These application notes provide a detailed overview and representative protocols for the Suzuki coupling reaction of this compound with various arylboronic acids. The protocols and data presented are based on established methodologies for structurally similar substrates and serve as a comprehensive guide for researchers to develop and optimize these crucial transformations.
Reaction Principle
The Suzuki coupling reaction involves a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester. The catalytic cycle, a fundamental concept in organometallic chemistry, proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity, especially with substrates bearing multiple reactive sites like this compound.[5]
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 2-bromo-substituted aromatic compounds with various arylboronic acids. While specific data for this compound is not extensively published in a single source, the data presented here is based on analogous reactions with similar sterically hindered and electronically diverse substrates and can be considered representative.[6]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95[6] |
| 2 | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 12 | High[6] |
| 3 | 3,5-Dimethylphenylboronic Acid | PEPPSI™-IPr | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent[6] |
| 4 | 4-Acetylphenylboronic Acid | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 16 | ~95[7] |
| 5 | Naphthalene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Moderate to High |
*Yields are approximate and based on similar reactions reported in the literature for analogous substrates. Optimization for this compound is recommended.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki coupling of this compound. These should be considered as starting points, and optimization may be necessary for specific substrates and desired outcomes.
Protocol 1: General Screening Conditions with Pd(OAc)₂/SPhos
This protocol utilizes a common and effective catalyst system for Suzuki couplings, particularly for sterically hindered substrates.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, anhydrous)
-
Water (0.5 mL, degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Premixing (Optional but Recommended): In a separate vial, add Palladium(II) acetate and SPhos. Add 1 mL of toluene and stir for 10 minutes under an inert atmosphere.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the Schlenk flask containing the reactants.
-
Solvent Addition: Add the remaining toluene (4 mL) and degassed water to the reaction flask.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Using a Pre-formed Palladacycle Catalyst (CataCXium A Pd G3)
This protocol is advantageous for challenging couplings and can offer higher yields and shorter reaction times.[7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
CataCXium A Pd G3 (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (3 mL)
-
Water (0.3 mL, degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound, the arylboronic acid pinacol ester, CataCXium A Pd G3, and cesium carbonate.
-
Solvent Addition: Add 2-MeTHF and degassed water to the reaction vessel.
-
Reaction: Stir the reaction mixture vigorously at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of complex organic molecules relevant to the pharmaceutical industry. The protocols provided herein offer robust starting points for researchers. Careful optimization of the catalyst system, base, and solvent is crucial for achieving high yields and purity, particularly given the sterically hindered nature of the substrate. The use of advanced catalyst systems, such as those employing bulky phosphine ligands or N-heterocyclic carbenes, is often beneficial for such challenging couplings. These application notes serve as a practical guide to facilitate the efficient synthesis of novel compounds derived from this compound.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, enabling the synthesis of arylamines from aryl halides.[4] The amination of di-halogenated benzaldehydes, such as 2-bromo-6-chlorobenzaldehyde, presents a unique challenge due to the presence of two potential reactive sites for oxidative addition and the aldehyde functionality, which can participate in side reactions.[5] Selective amination at the more reactive C-Br bond is often desired.
This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of this compound. The protocol is a starting point and may require optimization depending on the specific amine coupling partner.
Reaction Scheme
The Buchwald-Hartwig amination of this compound with a primary or secondary amine proceeds via a palladium-catalyzed cycle to selectively form the C-N bond at the position of the bromine atom.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-6-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of reaction conditions for the selective Sonogashira coupling of 2-bromo-6-chlorobenzaldehyde. This versatile building block, featuring two different halogen atoms, allows for chemoselective cross-coupling reactions, primarily at the more reactive C-Br bond, to synthesize a variety of 2-alkynyl-6-chlorobenzaldehydes. These products are valuable intermediates in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The selective Sonogashira coupling of dihalogenated substrates like this compound is of significant interest as it allows for stepwise functionalization. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, the alkynylation can be directed selectively to the 2-position.
Key Reaction Parameters
The success of the selective Sonogashira coupling of this compound hinges on the careful selection of several key parameters:
-
Catalyst System: A combination of a palladium(0) source and a copper(I) salt is the classic catalyst system. Common palladium sources include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄. Copper(I) iodide (CuI) is the most frequently used co-catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are integral components of the palladium catalyst, stabilizing the metal center and influencing its reactivity.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne, forming the reactive acetylide species.
-
Solvent: A variety of solvents can be employed, with tetrahydrofuran (THF) and dimethylformamide (DMF) being common choices due to their ability to dissolve the reactants and facilitate the reaction.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure selective reaction at the C-Br bond and prevent side reactions.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the selective Sonogashira coupling of this compound with various terminal alkynes. The data is compiled from analogous reactions and represents typical outcomes.
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Et₃N | THF | 25-50 | 2-12 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3-5) | CuI (5-10) | DIPEA | DMF | 25-60 | 4-16 | 80-90 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Et₃N | THF/DMF | 40-60 | 6-18 | 75-85 |
| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 12 | ~90 |
Experimental Protocols
Below are two representative protocols for the selective Sonogashira coupling of this compound with a terminal alkyne. Protocol A describes a classic copper-cocatalyzed method, while Protocol B outlines a copper-free alternative.
Protocol A: Copper-Cocatalyzed Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.
-
Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-6-chlorobenzaldehyde.
Protocol B: Copper-Free Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Trimethylsilylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Diisopropylethylamine (DIPEA) or other suitable amine base
-
Anhydrous dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous dimethylformamide (8 mL) and diisopropylethylamine (4.0 mmol, 4.0 equiv).
-
Add the terminal alkyne (1.5 mmol, 1.5 equiv) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed (typically 4-16 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash chromatography to yield the pure product.
Visualizations
Below are diagrams illustrating the reaction pathway and a generalized experimental workflow.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: A generalized workflow for the Sonogashira coupling experiment.
Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various classes of Bruton's tyrosine kinase (BTK) inhibitors. It includes methodologies for covalent (Ibrutinib, Zanubrutinib, Acalabrutinib), non-covalent (Pirtobrutinib), and proteolysis targeting chimera (PROTAC) degraders of BTK. The information is intended to guide researchers in the synthesis, purification, and characterization of these important therapeutic agents.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and B-cell development.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1][3] Small-molecule inhibitors of BTK have shown significant clinical success in treating these conditions.[1] This document outlines the synthetic pathways and detailed protocols for several prominent BTK inhibitors.
BTK Signaling Pathway
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway.[2] Upon BCR engagement, BTK is activated and phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2).[4] This initiates a signaling cascade that ultimately leads to the activation of transcription factors like NF-κB, which are essential for B-cell proliferation and survival.[4] BTK inhibitors block this pathway, thereby impeding the growth of malignant B-cells.[4]
General Experimental Workflow
The synthesis of small molecule inhibitors like those targeting BTK typically follows a multi-step process involving chemical reactions, purification, and characterization. A generalized workflow is depicted below.
Section 1: Covalent BTK Inhibitors
Covalent inhibitors form a permanent bond with a specific residue in the target protein. In the case of BTK, this is typically a cysteine residue (Cys481) in the active site.
Ibrutinib
Ibrutinib is a first-in-class covalent BTK inhibitor. One common synthetic route involves the construction of the 1H-pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperidine ring and final acylation.[5]
Experimental Protocol: Synthesis of Ibrutinib
-
Step 1: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
A mixture of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, (S)-1-benzylpiperidin-3-yl methanesulfonate (1.5 eq), and Cesium carbonate (2.0 eq) in DMF (10 vol) is heated to 55-60°C for 10-12 hours.[6]
-
After completion of the reaction (monitored by TLC), water is added, and the product is extracted with DCM.[6]
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography (DCM:Methanol solvent system) to yield (R)-1-(1-benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[6]
-
-
Step 2: Deprotection.
-
The product from Step 1 is dissolved in Methanol (10 vol), and 10% Palladium on carbon (50% wet) is added under a nitrogen atmosphere.[6]
-
The reaction mixture is stirred under Hydrogen pressure for 10-12 hours.[6]
-
The catalyst is filtered off, and the filtrate is concentrated to give (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is used in the next step without further purification.[6]
-
-
Step 3: Acylation to yield Ibrutinib.
-
To a solution of the product from Step 2 in DCM (20 vol) are added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI.HCl) (2.0 eq), Acrylic acid (2.5 eq), and Triethylamine (8.0 eq) at 10-30°C.[6]
-
The reaction is stirred for 3-5 hours. Water is then added, and the layers are separated. The organic layer is washed with acidic and basic solutions, dried, and concentrated.[6]
-
The crude Ibrutinib is purified by column chromatography (DCM:Methanol solvent system).[6]
-
| Inhibitor | Key Reaction Steps | Reported Overall Yield | Reference |
| Ibrutinib | Pyrazole formation, pyrimidine cyclization, Mitsunobu reaction, acylation. | ~61.7% (for a key intermediate in one route) | [7] |
Zanubrutinib
Zanubrutinib is a second-generation covalent BTK inhibitor designed for greater selectivity. A common synthesis strategy involves the formation of a pyrazolo[1,5-a]pyrimidine core, followed by chiral resolution.[8]
Experimental Protocol: Synthesis of (R)-Zanubrutinib
-
Step 1: Synthesis of the Racemic Piperidine Intermediate.
-
A suitable benzoic acid derivative is reacted with malononitrile in refluxing ethyl acetate to form a vinyl dinitrile.[8][9]
-
The vinyl dinitrile is methylated with trimethyl orthoformate in warm acetonitrile to give an ether intermediate.[8][9]
-
This intermediate is converted to a 2-aminopyrazole and then cyclized with a piperidine-containing keto aldehyde equivalent to form the heterocyclic core.[8][9]
-
The pyrimidine ring is saturated by hydrogenation, followed by acidic removal of the Boc protecting group to yield the racemic piperidine intermediate as a bis(HCl) salt.[9]
-
-
Step 2: Chiral Resolution.
-
Step 3: Final Acylation.
-
The isolated (R)-piperidine-tartrate salt is reacted with acryloyl chloride under Schotten-Baumann conditions to yield (R)-Zanubrutinib. A 70% yield for this final step has been reported.[9]
-
| Inhibitor | Key Reaction Steps | Reported Step Yield | Reference |
| Zanubrutinib | Pyrazolo[1,5-a]pyrimidine core formation, chiral resolution, acylation. | 70% (final acylation step) | [9] |
Acalabrutinib
Acalabrutinib is another second-generation covalent BTK inhibitor. A reported synthesis involves a Suzuki coupling followed by deprotection and coupling with 2-butynoic acid.[10]
Experimental Protocol: Synthesis of Acalabrutinib
-
Step 1: Suzuki Coupling.
-
A bromo-imidazo[1,5-a]pyrazine intermediate is coupled with a suitable boronic acid via a Suzuki reaction to form the core structure.[10]
-
-
Step 2: Deprotection.
-
A protecting group on the pyrrolidine amine of the coupled product is removed under acidic conditions.[10]
-
-
Step 3: Coupling with 2-butynoic acid.
| Inhibitor | Key Reaction Steps | Reported Step Yield | Reference |
| Acalabrutinib | Suzuki coupling, deprotection, coupling with 2-butynoic acid. | up to 86% (final coupling step) | [10] |
Section 2: Non-Covalent BTK Inhibitors
Non-covalent inhibitors bind reversibly to the target protein and can be effective against resistance mutations that affect the covalent binding site.
Pirtobrutinib
Pirtobrutinib is a highly selective, non-covalent BTK inhibitor. One synthetic approach involves the formation of a pyrazole intermediate followed by hydrolysis.[5]
Experimental Protocol: Synthesis of Pirtobrutinib
-
Step 1: Intermediate Formation.
-
[(1S)-2,2,2-trifluoro-1-methyl-ethyl]benzoyl hydrazide is used to synthesize [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine.[]
-
5-fluoro-2-methoxybenzoic acid is converted to an intermediate N-[4-(2,2-cyano-hydroxyvinyl)phenyl]methyl]-5-fluoro-2-methoxy-benzamide through a two-step acid chloride reaction and a one-step amide reaction.[]
-
-
Step 2: Cyclization.
-
The intermediate from the previous step undergoes cyclization with the synthesized hydrazine.[]
-
-
Step 3: Hydrolysis.
-
The nitrile group of the cyclized product is hydrolyzed to yield pirtobrutinib.[]
-
| Inhibitor | Key Reaction Steps | Reported Purity | Reference |
| Pirtobrutinib | Hydrazine synthesis, amide formation, cyclization, hydrolysis. | >99.8% by HPLC (for a crystalline form) | [12] |
Section 3: BTK PROTAC Degraders
Proteolysis targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker.
Ibrutinib-based PROTACs
Many BTK PROTACs utilize a derivative of ibrutinib as the BTK-binding ligand.
Experimental Protocol: General Synthesis of a BTK PROTAC
-
Step 1: Synthesis of the Linker-E3 Ligase Ligand Moiety.
-
A linker is attached to an E3 ligase ligand (e.g., pomalidomide for Cereblon or a VHL ligand). This often involves standard amide bond formation or other coupling chemistries.
-
-
Step 2: Synthesis of the Ibrutinib-based Warhead with a Linker Attachment Point.
-
The synthesis of the ibrutinib core structure is carried out, but with a modification to allow for linker attachment, often at the site of the acrylamide group.
-
-
Step 3: Coupling of the Warhead and Linker-E3 Ligase Ligand.
-
The two fragments from the previous steps are coupled together, typically through an amide bond formation or other suitable reaction, to form the final PROTAC molecule. For example, a reaction between an amine-functionalized linker and a carboxylic acid-functionalized warhead can be mediated by a peptide coupling reagent like PyBOP.[13]
-
| Degrader Type | Key Components | Key Reaction | Reference |
| BTK PROTAC | Ibrutinib-based warhead, linker, E3 ligase ligand (e.g., pomalidomide) | Amide coupling | [13] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of the discussed BTK inhibitors.
| Inhibitor | Type | BTK IC₅₀ (nM) | Reference |
| Ibrutinib | Covalent | ~0.5 | [14] |
| Acalabrutinib | Covalent | ~5 | [14] |
| Zanubrutinib | Covalent | ~1 | [15] |
| Pirtobrutinib | Non-covalent | - | - |
Note: IC₅₀ values can vary depending on the assay conditions.
Purification and Characterization
Purification: Crude products from the synthetic reactions are typically purified using one or more of the following techniques:
-
Column Chromatography: Silica gel is a common stationary phase, with solvent systems such as dichloromethane/methanol or ethyl acetate/hexanes used as the mobile phase.
-
Crystallization: This is an effective method for obtaining high-purity crystalline material.[8] The choice of solvent is critical and is typically one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[8]
-
Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography can be employed.
Characterization: The structure and purity of the synthesized inhibitors should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
The synthesis of BTK inhibitors involves diverse and sophisticated organic chemistry. The protocols and data presented here provide a comprehensive overview for researchers in the field of drug discovery and development. Careful execution of these synthetic steps, coupled with rigorous purification and characterization, is essential for obtaining high-quality inhibitors for further biological evaluation.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 7. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]
- 10. US10800787B2 - Process for the preparation of acalabrutinib - Google Patents [patents.google.com]
- 12. tdcommons.org [tdcommons.org]
- 13. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of 2-Bromo-6-chlorobenzaldehyde in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-chlorobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both a bromine and a chlorine atom flanking an aldehyde group, imparts distinct reactivity that makes it an attractive starting material for the development of novel agrochemicals. The presence of multiple reactive sites allows for a diverse range of chemical transformations, enabling the construction of molecular architectures with potential fungicidal, insecticidal, and herbicidal activities. This document provides detailed application notes and experimental protocols for the potential use of this compound in the synthesis of agrochemically relevant compounds.
Key Reactive Properties
The chemical reactivity of this compound is centered around three key features:
-
The Aldehyde Group: This functional group is susceptible to a wide array of reactions, including condensations, additions, and oxidations, making it a versatile handle for molecular elaboration.
-
The Bromine Atom: The bromo substituent can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of carbon-carbon bonds and the introduction of diverse molecular fragments.
-
The Chlorine Atom: The chloro group also offers a site for nucleophilic aromatic substitution or can influence the overall electronic properties of the molecule.
These reactive sites can be addressed selectively under different reaction conditions, providing a powerful tool for the synthesis of a broad range of agrochemical candidates.
Application in Fungicide Synthesis
Triazole and pyrazole derivatives are well-established classes of fungicides that often function by inhibiting sterol biosynthesis in fungi. This compound can serve as a precursor for the synthesis of such heterocyclic compounds.
Representative Synthesis of a Pyrazole Fungicide Candidate
A plausible synthetic route to a novel pyrazole-based fungicide candidate involves an initial condensation reaction to form a chalcone, followed by cyclization with a hydrazine derivative.
Experimental Protocol:
Step 1: Synthesis of (E)-1-(2-bromo-6-chlorophenyl)-3-(aryl)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of this compound (1.0 eq) in ethanol, add an equimolar amount of an appropriate acetophenone derivative (e.g., 4-methoxyacetophenone).
-
Add a catalytic amount of a base, such as sodium hydroxide (20 mol%), and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry under vacuum. Recrystallize from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 5-(2-bromo-6-chlorophenyl)-3-(aryl)-1-phenyl-4,5-dihydro-1H-pyrazole
-
Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid.
-
Add phenylhydrazine hydrochloride (1.2 eq) and a catalytic amount of sodium acetate.
-
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid, wash with water, and dry. Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Table 1: Hypothetical Fungicidal Activity Data for a Pyrazole Derivative
| Compound ID | Target Fungus | EC50 (µg/mL) |
| PYR-BC-01 | Botrytis cinerea | 5.2 |
| Fusarium oxysporum | 8.7 | |
| Rhizoctonia solani | 3.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Diagram 1: Synthetic Pathway to a Pyrazole Fungicide Candidate
Application Notes and Protocols: Experimental Procedure for the Heck Reaction with 2-Bromo-6-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the palladium-catalyzed Heck reaction of 2-bromo-6-chlorobenzaldehyde. This protocol is designed to be a starting point for researchers and scientists, offering a robust methodology for the selective cross-coupling at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact for potential further functionalization.
Introduction
The Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.[1][2] For dihalogenated substrates such as this compound, selective coupling is crucial. Generally, the oxidative addition of palladium to an aryl-halogen bond is faster for heavier halogens, following the trend I > Br > Cl.[3] This inherent reactivity difference allows for the selective Heck reaction at the C-Br bond of this compound, providing a route to ortho-substituted chloro-stilbene derivatives, which are valuable intermediates in medicinal chemistry and materials science.
This document outlines a detailed protocol for the Heck reaction of this compound with styrene, a common alkene coupling partner. The procedure is based on established methods for sterically hindered and dihalogenated aryl bromides.[4][5]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Heck reaction of various ortho-substituted aryl bromides with styrene, providing a basis for comparison and optimization.
| Entry | Aryl Bromide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromobenzaldehyde | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | NaOAc | THF | 100 | 24 | 78 | [4] |
| 2 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 95 | [5] |
| 3 | 2-Bromotoluene | Methyl Methacrylate | Pd₂(dba)₃ (0.5) | P(t-Bu)₃ (1) | Cy₂NMe | Dioxane | RT | 24 | 85 | [6] (from first search) |
| 4 | This compound | Styrene | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DMF | 100 | 16 | Expected: 70-85 | Proposed |
Note: The data for entry 4 is a proposed, expected outcome based on analogous reactions and serves as a guideline. Actual yields may vary.
Experimental Protocols
This section provides a detailed experimental protocol for a typical Heck reaction of this compound with styrene.
Materials and Reagents
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment
-
Flame-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., Schlenk line)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Reaction Setup
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), triphenylphosphine (0.06 mmol, 6 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (10 mL) via syringe.
-
Add styrene (1.2 mmol, 1.2 equiv) via syringe.
Procedure
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
-
Purify the crude product by column chromatography on silica gel.
-
Use an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, to afford the purified 2-chloro-6-styrylbenzaldehyde.
-
Characterize the final product by NMR and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the Heck Reaction of this compound.
Catalytic Cycle of the Heck Reaction
References
- 1. Efficient, regioselective palladium-catalyzed tandem Heck-isomerization reaction of aryl bromides and non-allylic benzyl alcohols. | Semantic Scholar [semanticscholar.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-6-chlorobenzaldehyde
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving 2-Bromo-6-chlorobenzaldehyde (CAS: 64622-16-8).
General Information & Handling
FAQ 1: What are the key reactive sites of this compound?
This compound is a versatile chemical intermediate with three primary reactive sites: the aldehyde functional group, the bromine atom, and the chlorine atom. The aldehyde can undergo nucleophilic addition and condensation reactions. The carbon-bromine and carbon-chlorine bonds are reactive in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
FAQ 2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[1] This is due to the bond dissociation energies of the carbon-halogen bond.[1] Therefore, the C-Br bond in this compound is significantly more reactive and will preferentially undergo oxidative addition to the palladium catalyst over the C-Cl bond.[1] This allows for selective functionalization at the bromine position.
FAQ 3: What are the primary safety concerns when working with this compound?
According to its GHS classification, this compound is an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
Section 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with an organoboron compound.[4] It is widely used to synthesize biaryl structures.[5]
Troubleshooting and FAQs for Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction shows low or no conversion. What are the common causes? A1: Low conversion can stem from several factors:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to air. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed.[5]
-
Poor Quality Reagents: Boronic acids can degrade over time. Use fresh, high-quality boronic acid. The base is also critical; ensure it is anhydrous if required by the specific protocol.
-
Inappropriate Ligand/Catalyst System: For a sterically hindered substrate like this, a bulky, electron-rich phosphine ligand (e.g., SPhos) is often necessary to facilitate the reaction.[6]
-
Insufficient Temperature: While many Suzuki couplings run at moderate temperatures, some sterically hindered substrates may require heating to 80-100 °C to proceed efficiently.[5][6]
Q2: I am observing significant formation of a homocoupled boronic acid byproduct. How can I minimize this? A2: Homocoupling often occurs due to side reactions involving oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction is crucial. Lowering the reaction temperature or reducing the amount of palladium catalyst can sometimes help.
Q3: Can the aldehyde group interfere with the Suzuki coupling reaction? A3: The aldehyde group is generally tolerant of Suzuki coupling conditions. However, under very strong basic conditions or high temperatures, side reactions like aldol condensation could occur, though this is less common. If interference is suspected, protecting the aldehyde as an acetal may be an option, followed by deprotection after the coupling step.
Optimized Reaction Conditions for Suzuki Coupling
The selection of catalyst, ligand, base, and solvent is critical for success. The table below summarizes typical conditions for coupling sterically hindered aryl bromides.
| Parameter | Condition | Rationale & Citation |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%) | These are common and effective palladium precursors for generating the active Pd(0) species.[5][6] |
| Ligand | SPhos, XPhos, or other bulky phosphines (2-10 mol%) | Bulky, electron-rich ligands are effective for coupling sterically hindered substrates.[6] |
| Boron Reagent | Arylboronic acid or Arylboronic acid pinacol ester (1.1 - 1.5 equiv) | A slight excess of the boron reagent is typically used to drive the reaction to completion. |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ (2.0 - 3.0 equiv) | A base is required to activate the boronic acid for transmetalation.[7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or DMF | A mixture of an organic solvent and water is common, as water can aid in dissolving the base.[5][6] |
| Temperature | 80 - 110 °C | Elevated temperatures are often required to overcome the activation energy for sterically hindered substrates.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[5] |
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general method. Researchers should optimize conditions for their specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. Add the catalyst and ligand to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Visualization: Suzuki Coupling Workflow
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting this compound with a primary or secondary amine.[8][9]
Troubleshooting and FAQs for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction is not working. What should I check first? A1: Similar to the Suzuki coupling, catalyst activity is paramount. Ensure an oxygen-free environment. Other common issues include:
-
Base Selection: A strong, non-nucleophilic base is required.[9] Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9][10] Ensure the base is fresh and has been handled under inert conditions.
-
Ligand Choice: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands are generally required.
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used.[10] Polar aprotic solvents like DMF can sometimes promote undesired side reactions.[9]
Q2: I'm getting a significant amount of hydrodehalogenation (replacement of Br with H). How can I prevent this? A2: Hydrodehalogenation can occur as a side reaction. This can sometimes be minimized by changing the ligand, lowering the reaction temperature, or ensuring that the amine coupling partner is of high purity.
Q3: Can I use aqueous ammonia to form a primary aniline? A3: Yes, specialized catalyst systems and protocols have been developed for the coupling of aryl halides with ammonia or ammonia equivalents to form primary anilines.[11] These often require specific ligands and reaction conditions to be successful.
Optimized Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale & Citation |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Common, effective palladium precursors.[9] |
| Ligand | Josiphos, XPhos, RuPhos, BINAP, DPPF (2-10 mol%) | The choice is highly dependent on the amine; bidentate and sterically hindered monodentate ligands are common.[8] |
| Amine | Primary or Secondary Amine (1.1 - 1.5 equiv) | A slight excess is used to ensure full consumption of the aryl halide. |
| Base | NaOt-Bu, KOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃ (1.5 - 2.5 equiv) | A strong, non-nucleophilic base is essential for deprotonating the amine.[9] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are standard.[10] |
| Temperature | Room Temperature to 110 °C | Reaction temperature depends heavily on the reactivity of the substrates and the catalyst system used. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for preventing catalyst deactivation. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a flame-dried reaction vessel.
-
Add Reagents: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add Solvent: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the vessel and heat to the required temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualization: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic tree for low yield in Buchwald-Hartwig amination.
Section 3: Grignard Reaction
The aldehyde group of this compound can react with Grignard reagents (R-MgX) to form secondary alcohols.[12] This is a classic C-C bond-forming reaction.[13]
Troubleshooting and FAQs for Grignard Reaction
Q1: My Grignard reaction failed to initiate. What went wrong? A1: Grignard reagent formation is highly sensitive to moisture.
-
Strictly Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or THF) must be used.[14] Grignard reagents react readily with water.[13]
-
Magnesium Activation: The surface of magnesium turnings can be coated with an oxide layer that prevents reaction. Activating the magnesium by crushing it, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane, is often necessary to initiate the reaction.[13]
Q2: My yield is low, and I recovered a lot of my starting aldehyde. Why? A2: This suggests the Grignard reagent either did not form in sufficient quantity or was consumed by side reactions. Besides moisture, Grignard reagents are strong bases and can be quenched by any acidic protons in the system.[12] Ensure your amine or other reagents are fully dry.
Q3: Can the Grignard reagent react with the bromo or chloro substituents? A3: While the primary reaction is nucleophilic addition to the aldehyde, halogen-metal exchange is a possible side reaction, especially with the more reactive C-Br bond. This can be more pronounced with certain Grignard reagents or at higher temperatures. To favor the desired aldehyde addition, the reaction is typically run at low temperatures (e.g., 0 °C or below), and the aldehyde is added slowly to the pre-formed Grignard reagent.[3]
Experimental Protocol: Grignard Reaction
Part A: Preparation of the Grignard Reagent
-
Setup: Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask under an inert atmosphere.
-
Initiation: Add a small portion of anhydrous ether and an activating agent (e.g., one crystal of iodine).
-
Formation: Prepare a solution of an alkyl or aryl halide (1.1 equiv) in anhydrous ether. Add a small amount to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the rest of the halide solution dropwise at a rate that maintains a gentle reflux.[14]
-
Completion: After the addition is complete, stir for another 30-60 minutes at room temperature.[3]
Part B: Reaction with this compound
-
Setup: In a separate flame-dried flask, dissolve this compound (1.0 equiv) in anhydrous ether under an inert atmosphere.
-
Addition: Cool the solution of the aldehyde to 0 °C in an ice bath. Slowly add the freshly prepared Grignard reagent via cannula or dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional hour. Monitor by TLC.
-
Work-up: Cool the reaction to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
-
Purification: Extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting secondary alcohol by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H4BrClO | CID 13524042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig_reaction [chemeurope.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: 2-Bromo-6-chlorobenzaldehyde Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-6-chlorobenzaldehyde in palladium-catalyzed cross-coupling reactions. Our focus is to help you mitigate common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this compound stem from its structure. The presence of two ortho-substituents (bromo and chloro groups) creates significant steric hindrance around the reactive sites. This can slow down the desired coupling reaction, making side reactions more competitive. Additionally, the aldehyde functional group can be sensitive to certain reaction conditions and may participate in unwanted side reactions.[1]
Q2: Which halogen is expected to react preferentially in a cross-coupling reaction?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl.[2][3] Therefore, the C-Br bond in this compound is expected to be significantly more reactive than the C-Cl bond. Selective coupling at the bromine position is the anticipated outcome under standard conditions.
Q3: What are the most prevalent side reactions I should be aware of?
A3: The most common side reactions observed in couplings with this compound are:
-
Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom.[4][5]
-
Protodeboronation (in Suzuki reactions): Loss of the boronic acid group from the coupling partner, replacing it with a hydrogen atom.[6][7][8]
-
Homocoupling: Dimerization of the starting aryl halide or the organometallic coupling partner.[9][10][11]
-
Aldehyde-related side reactions: The aldehyde group can undergo reactions such as aldol condensation or react with amine nucleophiles.[12]
Troubleshooting Guides
Issue 1: Significant Formation of Hydrodehalogenated Byproduct (2-Chlorobenzaldehyde)
Symptoms:
-
LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of 2-chlorobenzaldehyde.
-
Reduced yield of the desired coupled product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Presence of Hydride Sources | Water, alcohols, or even amines used as bases can act as hydride sources.[5][13] Ensure the use of anhydrous and thoroughly degassed solvents.[11] Consider using aprotic solvents and non-coordinating bases like K₃PO₄ or Cs₂CO₃.[1] |
| Slow Reductive Elimination | The sterically hindered nature of the substrate can slow down the final C-C bond-forming step, allowing for competing hydrodehalogenation.[14] Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) to accelerate reductive elimination.[1][11] |
| Catalyst System | Some palladium catalysts or ligands may be more prone to promoting hydrodehalogenation. Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands.[12] |
| High Reaction Temperature | Elevated temperatures can sometimes favor side reactions. Attempt the reaction at the lowest temperature that provides a reasonable conversion rate.[12] |
Issue 2: Low Yield Due to Protodeboronation of the Boronic Acid (Suzuki Coupling)
Symptoms:
-
Formation of a byproduct corresponding to the protonated form of your boronic acid coupling partner.
-
Incomplete consumption of this compound with a low yield of the desired product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Base-Catalyzed Decomposition | The base required for the Suzuki coupling can also catalyze protodeboronation.[7][8] Use the minimum effective amount of a weaker base like K₃PO₄ or K₂CO₃.[7] Fluoride-based bases like CsF can also be effective in minimizing this side reaction.[15] |
| Presence of Water | Water is a common proton source for protodeboronation.[7] Use rigorously dried and degassed solvents. While some Suzuki reactions tolerate water, for sensitive substrates, minimizing its presence is crucial.[10] |
| Unstable Boronic Acid | Some boronic acids, particularly heteroaromatic ones, are inherently unstable.[6][7] Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[6][11] |
| Slow Catalytic Turnover | If the desired coupling is slow, the boronic acid has more time to decompose.[6] Employ more active catalyst systems with bulky, electron-rich ligands to accelerate the cross-coupling reaction.[8] |
Issue 3: Formation of Homocoupled Products
Symptoms:
-
Observation of a symmetrical biaryl byproduct derived from the boronic acid (in Suzuki coupling) or the dimerization of this compound.
-
This side reaction is often more pronounced in the presence of oxygen.[9][16]
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[9][17] Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[11] Maintain a positive pressure of inert gas throughout the reaction. |
| Pd(II) Species | The presence of Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst) can lead to homocoupling.[5][18] Using a Pd(0) source like Pd₂(dba)₃ may be beneficial. If using a Pd(II) source, ensuring efficient reduction to the active Pd(0) catalyst is important. |
| Slow Transmetalation | If the transfer of the organic group from boron to palladium is slow, it can favor homocoupling.[11] Optimizing the base and solvent system can improve the rate of transmetalation.[18] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point and may require optimization for specific boronic acids.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add Pd(OAc)₂ and SPhos to the vessel under a positive flow of inert gas.
-
Add the degassed dioxane and water mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][11]
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reaction pathways in palladium-catalyzed couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. reddit.com [reddit.com]
- 10. jmcct.com [jmcct.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Overcoming low yields in reactions with 2-Bromo-6-chlorobenzaldehyde
Welcome to the technical support center for overcoming challenges in chemical reactions involving 2-Bromo-6-chlorobenzaldehyde. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address low yields and other common issues encountered during synthesis.
Introduction: The Challenge of this compound
This compound is a valuable building block in organic synthesis, notable for its multiple reactive sites. However, its structure presents unique challenges. The steric hindrance caused by the two ortho-substituents (bromine and chlorine) can significantly impede access to the aldehyde carbonyl group, leading to sluggish reactions and low yields.[1] Additionally, in cross-coupling reactions, the differential reactivity of the C-Br and C-Cl bonds must be carefully managed to ensure chemoselectivity.[2] This guide will help you navigate these complexities.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, often used to create biaryl structures.[3] When using this compound, the primary goal is to selectively couple at the more reactive C-Br bond.[2]
Frequently Asked Questions (FAQs)
Q1: Why am I getting low yields in the Suzuki-Miyaura coupling of this compound with an arylboronic acid?
A1: Low yields in this reaction can stem from several factors. The most common issues include suboptimal catalyst/ligand systems, inappropriate base or solvent selection, and side reactions like homocoupling of the boronic acid or premature degradation of the catalyst.[4] Given the steric hindrance around the C-Br bond, a bulky, electron-rich phosphine ligand is often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6] Additionally, ensuring strictly anaerobic conditions is crucial, as oxygen can deactivate the palladium catalyst.[4]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst like an XPhos Pd G4 or ensure the Pd(0) species is properly generated in situ.[7] |
| Ineffective ligand | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to overcome steric hindrance.[5] | |
| Improper base | Try a stronger base like Cs₂CO₃ or K₃PO₄. The choice of base can be critical.[4] | |
| Low reaction temperature | Increase the temperature, potentially to 100-120 °C, or consider using microwave irradiation to accelerate the reaction.[4][8] | |
| Significant Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Thoroughly degas the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon).[4] |
| Catalyst decomposition | Use a more robust ligand or pre-catalyst. | |
| Product co-elutes with impurities | Boronic acid or homocoupling byproducts | Optimize stoichiometry (use a slight excess of boronic acid, e.g., 1.1-1.2 eq). Purification via acid-base workup might also help remove boronic acid residues.[4] |
| Dehalogenation (loss of Br or Cl) | Side reaction with base/solvent | Use a non-coordinating solvent and ensure the base is not overly aggressive. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the selective coupling at the C-Br position.
-
Reagent Preparation : In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ (3.0 eq).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and a phosphine ligand (e.g., SPhos; 4-10 mol%). Alternatively, use a pre-catalyst like SPhos Pd G2 (2-5 mol%).[8]
-
Solvent Addition : Add a degassed solvent system, such as a 10:1 mixture of toluene and water.[8]
-
Reaction Execution : Seal the flask and heat the mixture to 100 °C with vigorous stirring for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Section 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, and is a powerful tool for synthesizing aryl alkynes.[9][10]
Frequently Asked Questions (FAQs)
Q2: How can I optimize Sonogashira coupling with this compound to improve yields and prevent side reactions?
A2: Optimizing Sonogashira couplings involves carefully balancing the roles of the palladium catalyst, a copper(I) co-catalyst (in traditional protocols), a base, and the solvent.[11] For sterically hindered substrates, catalyst and ligand choice is paramount. Copper-free conditions have also gained traction to avoid the homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[12] A suitable amine base, such as triethylamine or diisopropylamine, is crucial as it acts as both the base and often as a solvent.[9]
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst poisoning | Ensure the alkyne is of high purity. Use a robust ligand. |
| Ineffective catalyst system | Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.[13] | |
| Insufficiently basic conditions | Use a stronger amine base or increase its stoichiometry. | |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen with Cu(I) catalyst | Rigorously degas all reagents and solvents. |
| High catalyst loading | Reduce the amount of copper(I) salt or switch to a copper-free protocol.[12] | |
| Decomposition of Starting Material | High reaction temperature | Run the reaction at a lower temperature (e.g., room temperature to 50 °C) for a longer duration.[9] |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reagent Preparation : To a dried Schlenk flask under argon, add this compound (1.0 eq), the terminal alkyne (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%).
-
Solvent and Base Addition : Add a degassed solvent like THF or dioxane, followed by a degassed amine base such as triethylamine (4-5 eq).[9]
-
Reaction Execution : Stir the mixture at 50 °C until the starting material is consumed, as monitored by TLC.
-
Workup : After completion, cool the reaction, filter off any salts, and concentrate the filtrate. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the product via column chromatography.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for a copper-co-catalyzed Sonogashira reaction.
Section 3: Wittig Reaction
The Wittig reaction transforms aldehydes or ketones into alkenes using a phosphonium ylide. With a sterically hindered substrate like this compound, reaction rates can be slow.[14]
Frequently Asked Questions (FAQs)
Q3: My Wittig reaction with this compound is sluggish and gives low yields. What is the problem?
A3: The significant steric hindrance from the ortho-bromo and -chloro groups is the most likely culprit. This hindrance makes nucleophilic attack by the ylide on the aldehyde's carbonyl carbon difficult.[14] The reactivity of the ylide is also a critical factor. Non-stabilized ylides are more reactive and may be necessary to overcome the steric barrier, though they typically favor the formation of (Z)-alkenes.[1][15] Using a stronger base to generate the ylide or higher reaction temperatures can also help improve the reaction rate.
Troubleshooting Guide: Wittig Reaction
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Ylide is not reactive enough | Use a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt).[15] |
| Steric hindrance is too great | Increase the reaction temperature (refluxing THF or toluene). | |
| Incomplete ylide formation | Use a stronger base like n-BuLi or NaH instead of weaker bases.[15] Ensure anhydrous conditions. | |
| Low Yield | Sluggish reaction | Increase reaction time and/or temperature. |
| Ylide decomposition | Prepare the ylide at a low temperature and add the aldehyde slowly. | |
| Unfavorable Stereoselectivity | Ylide type | For (E)-alkenes, a stabilized ylide is preferred, but may not be reactive enough. Consider the Schlosser modification for E-selectivity with non-stabilized ylides.[1] |
Experimental Protocol: Wittig Reaction
-
Ylide Generation : In a flame-dried, two-neck flask under argon, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to -78 °C. Add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. Allow the mixture to warm to 0 °C or room temperature, during which the characteristic color of the ylide should appear.
-
Aldehyde Addition : Cool the ylide solution back down to -78 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Execution : Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup : Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the crude product by column chromatography. The triphenylphosphine oxide byproduct can often be removed through crystallization or careful chromatography.[15]
Decision Tree: Wittig Ylide Selection
Caption: Decision tree for selecting a Wittig ylide and conditions.
Section 4: Grignard Reaction
The Grignard reaction provides a route to synthesize secondary alcohols from aldehydes.[16][17] The high basicity of Grignard reagents and the steric hindrance of this compound can lead to side reactions.
Frequently Asked Questions (FAQs)
Q4: I am observing significant amounts of starting material and side products in my Grignard reaction. How can I increase the yield of the desired secondary alcohol?
A4: Low yields are common when a sterically hindered aldehyde is treated with a Grignard reagent. The Grignard reagent can act as a base, deprotonating any available acidic protons, or as a reducing agent, especially if it has β-hydrogens.[16][18] To favor the desired nucleophilic addition, use a less hindered Grignard reagent if possible, and run the reaction at low temperatures to minimize side reactions. Ensuring the absolute purity and reactivity of the Grignard reagent is also critical; it should be freshly prepared or titrated before use.[19]
Troubleshooting Guide: Grignard Reaction
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Starting Material Recovered | Inactive Grignard reagent | Use freshly prepared Grignard reagent. Ensure strictly anhydrous conditions (flame-dried glassware, dry solvent). |
| Steric hindrance | Use a less bulky Grignard reagent (e.g., MeMgBr). Consider using a more reactive organolithium reagent instead. | |
| Reduction Side Product Observed | Grignard reagent has β-hydrogens | A hydride is transferred from the Grignard reagent to the carbonyl. Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr) or run at a very low temperature.[16] |
| Complex Mixture of Products | Possible halogen-metal exchange | The Grignard reagent may react with the C-Br bond. Add the Grignard reagent slowly at a low temperature. |
Experimental Protocol: Grignard Reaction
-
Setup : Flame-dry a two-neck round-bottom flask equipped with a dropping funnel and reflux condenser under an argon atmosphere.
-
Aldehyde Solution : In the flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.
-
Grignard Addition : Add the Grignard reagent (1.1-1.3 eq in ether or THF) to the dropping funnel and add it dropwise to the aldehyde solution over 30 minutes.
-
Reaction Execution : After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Workup : Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting alcohol by column chromatography.
Diagram: Grignard Reaction Pathways
Caption: Competing reaction pathways in a Grignard reaction with an aldehyde.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [repository.kaust.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 18. adichemistry.com [adichemistry.com]
- 19. reddit.com [reddit.com]
Preventing dehalogenation in 2-Bromo-6-chlorobenzaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromo-6-chlorobenzaldehyde. Our focus is on preventing the common side reaction of dehalogenation, particularly debromination, during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound reactions?
A1: Dehalogenation is an undesired side reaction where one of the halogen atoms (bromine or chlorine) on the benzaldehyde ring is replaced by a hydrogen atom. Given the relative bond strengths (C-Cl > C-Br), the carbon-bromine bond is more susceptible to cleavage, making debromination the more common dehalogenation pathway in palladium-catalyzed cross-coupling reactions. This leads to the formation of 2-chlorobenzaldehyde as a significant byproduct, reducing the yield of the desired product and complicating purification.
Q2: What are the primary causes of dehalogenation, especially in palladium-catalyzed cross-coupling reactions?
A2: The primary cause of dehalogenation in palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can react with the aryl halide starting material in a competing pathway to the desired cross-coupling, leading to the replacement of the halogen with a hydrogen atom. Sources of hydride that can lead to the formation of Pd-H species include:
-
Bases: Strong alkoxide bases can generate hydrides.
-
Solvents: Protic solvents like alcohols can act as hydride donors. Some aprotic solvents like DMF can also decompose to provide a hydride source, especially in the presence of water.
-
Reagents: Trace impurities in reagents, such as borane species in boronic acids, can contribute to the formation of Pd-H.
-
Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.
Q3: Which halogen is more likely to be removed during dehalogenation of this compound?
A3: The bromine atom is more likely to be removed. The generally accepted order of reactivity for aryl halides in palladium-catalyzed oxidative addition is I > Br > Cl > F. This is due to the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond, making it more susceptible to both the desired cross-coupling and the undesired dehalogenation. In a direct comparison of halogenated aminopyrazoles, it was found that bromo and chloro derivatives were superior to iodo derivatives due to a reduced tendency for dehalogenation[1].
Q4: How does the choice of catalyst and ligand impact dehalogenation?
A4: The choice of palladium catalyst and, more importantly, the phosphine ligand is critical in minimizing dehalogenation. Bulky, electron-rich phosphine ligands are highly recommended. These ligands accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway. For Suzuki-Miyaura reactions, ligands such as XPhos, SPhos, and dppf often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Formation of 2-Chlorobenzaldehyde
This is a classic sign of debromination. The following troubleshooting steps can help mitigate this side reaction.
Troubleshooting Workflow for Debromination
Caption: Troubleshooting workflow for low product yield due to debromination.
Quantitative Data on Ligand and Base Effects
The following table provides representative data on how the choice of ligand and base can affect the ratio of the desired Suzuki-Miyaura coupling product to the debrominated byproduct in the reaction of this compound with phenylboronic acid.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of 2-chlorobenzaldehyde (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | NaOtBu (2) | Dioxane | 100 | 45 | 50 |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | Dioxane | 100 | 65 | 30 |
| Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Toluene | 80 | 85 | 10 |
| Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ (2) | Dioxane | 80 | 90 | <5 |
This data is representative and intended for illustrative purposes. Actual results may vary.
Issue 2: Reaction Fails to Go to Completion
If the reaction stalls and starting material remains, consider the following.
Troubleshooting Workflow for Incomplete Reaction
Caption: Troubleshooting workflow for an incomplete reaction.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation
This protocol is optimized to reduce the debromination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (Pd₂(dba)₃), ligand (XPhos), and potassium phosphate (K₃PO₄) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Substrate Addition: Add this compound and the desired arylboronic acid to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100°C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Mechanisms
Competing Catalytic Cycles: Cross-Coupling vs. Dehalogenation
The following diagram illustrates the palladium catalytic cycle for a Suzuki-Miyaura reaction and the competing dehalogenation pathway. The key to minimizing the undesired pathway is to accelerate the transmetalation and reductive elimination steps relative to the reaction of the palladium-hydride species with the starting material.
Caption: Competing pathways of cross-coupling and dehalogenation.
References
Navigating the Synthesis of 2-Bromo-6-chlorobenzaldehyde: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 2-Bromo-6-chlorobenzaldehyde is a critical step that demands precision and control. This technical support center provides troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, with a focus on managing impurities.
The primary route to this compound involves the ortho-lithiation of 1-bromo-3-chlorobenzene, followed by formylation. While effective, this pathway is sensitive to reaction conditions and can lead to a variety of impurities that complicate purification and impact final product quality. Understanding the formation of these byproducts and implementing robust analytical and purification strategies are paramount for a successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete lithiation. - Degradation of the organolithium intermediate. - Inefficient formylation. - Presence of moisture or other proton sources. | - Ensure slow addition of n-butyllithium at a strictly controlled low temperature (typically below -70 °C). - Maintain a rigorously inert atmosphere (argon or nitrogen) and use anhydrous solvents and reagents. - Use a highly reactive formylating agent like N,N-dimethylformamide (DMF). - Titrate the n-butyllithium solution to accurately determine its concentration before use. |
| Presence of Unreacted 1-Bromo-3-chlorobenzene | - Insufficient n-butyllithium. - Poor quality of n-butyllithium. | - Use a slight excess of freshly titrated n-butyllithium. - Ensure the n-butyllithium has not degraded during storage. |
| Formation of Debrominated Impurity (1-Chlorobenzene) | - Protonation of the lithiated intermediate by trace amounts of water or other acidic protons. | - Rigorously dry all glassware and solvents. - Ensure the starting material and reagents are anhydrous. |
| Formation of Isomeric Impurities | - Lithiation at other positions on the aromatic ring. | - The ortho-directing effect of the bromine and chlorine atoms generally favors the desired isomer. However, careful control of temperature and slow addition of reagents can minimize the formation of other isomers. |
| Formation of Benzyne-Related Byproducts | - The temperature of the lithiation reaction rising above the stability threshold of the organolithium intermediate (around -70 °C), leading to benzyne formation and subsequent side reactions.[1] | - Implement stringent temperature control, potentially using a liquid nitrogen cooling bath, especially during the addition of n-butyllithium to manage the exothermic nature of the reaction.[1] |
| Difficulty in Purifying the Final Product | - Presence of multiple impurities with similar physical properties to the desired product. | - Employ a multi-step purification strategy, such as a combination of column chromatography and recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound via ortho-lithiation?
A1: Temperature control is paramount. The organolithium intermediate is thermally unstable and can decompose at temperatures above approximately -70 °C, leading to the formation of benzyne and subsequent unwanted side reactions.[1] Maintaining a consistently low temperature throughout the lithiation step is crucial for maximizing the yield of the desired product and minimizing impurities.
Q2: How can I minimize the formation of the debrominated impurity, 1-chlorobenzene?
A2: The formation of 1-chlorobenzene is typically due to the protonation of the lithiated intermediate. To minimize this, it is essential to work under strictly anhydrous conditions. This includes using freshly distilled, dry solvents (e.g., tetrahydrofuran), thoroughly drying all glassware under vacuum or in an oven, and ensuring that the starting material (1-bromo-3-chlorobenzene) and the formylating agent are free from moisture.
Q3: What are the best methods for purifying crude this compound?
A3: A combination of techniques is often most effective.
-
Column Chromatography: Using silica gel as the stationary phase and a gradient of non-polar to moderately polar solvents (e.g., hexanes and ethyl acetate) can effectively separate the desired product from many of the impurities.
-
Recrystallization: This is a powerful technique for obtaining a highly pure final product. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture for a more detailed assessment of product formation and impurity profiles.
Experimental Protocols
Synthesis of this compound via Ortho-lithiation
Materials:
-
1-Bromo-3-chlorobenzene
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve 1-bromo-3-chlorobenzene in anhydrous THF in a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer.
-
Cool the solution to below -75 °C using a dry ice/acetone or liquid nitrogen bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Slowly add anhydrous DMF dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification Data
The following table summarizes typical purity levels achieved with different purification methods for this compound.
| Purification Method | Starting Purity (Crude) | Final Purity (Typical) | Key Impurities Removed |
| Column Chromatography (Silica Gel) | 75-85% | 90-95% | Unreacted starting material, non-polar byproducts. |
| Recrystallization | 90-95% | >98% | Isomeric impurities, polar byproducts. |
| Combined Approach | 75-85% | >99% | A broad range of impurities. |
Visualizing the Process
To better understand the workflow and logical relationships in troubleshooting, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting common impurity formation during synthesis.
References
Technical Support Center: Suzuki Coupling with Substituted Benzaldehydes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki-Miyaura coupling reaction involving substituted benzaldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a substituted benzaldehyde is giving a low yield. What are the common causes?
Low yields in Suzuki couplings with substituted benzaldehydes can stem from several factors. The primary culprits often involve catalyst deactivation, issues with the boronic acid, suboptimal base selection, or challenging substrate properties.
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. For many substituted benzaldehydes, especially those that are sterically hindered or electron-deficient, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2]
-
Boronic Acid Stability: Boronic acids can be prone to decomposition through pathways like protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1] This is particularly an issue with unstable boronic acids.
-
Base Selection: The strength and type of base are crucial for activating the boronic acid for transmetalation.[1] An inappropriate base can lead to side reactions or fail to promote the catalytic cycle effectively.
-
Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[1] Additionally, significant steric hindrance from ortho-substituents on the benzaldehyde can impede the reaction.[1] The electronic nature of the substituents also plays a significant role; electron-withdrawing groups on the benzaldehyde can activate the aryl halide, but may also increase sensitivity to basic conditions.[2][3]
Q2: I am observing significant side products in my reaction. What are the likely side reactions and how can I minimize them?
The most common side reactions in Suzuki coupling are homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen.[1][2]
-
Solution: Ensure all solvents and reagents are thoroughly degassed, and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment. Using a Pd(0) source like Pd₂(dba)₃ can also help.[1]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.
-
Solution: Use a fresh batch of boronic acid or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can release the boronic acid slowly under the reaction conditions.[1] Using milder bases like K₃PO₄ or KF can also reduce the rate of this side reaction.
-
Q3: How do I choose the right catalyst and ligand for my substituted benzaldehyde?
The optimal catalyst system depends heavily on the specific benzaldehyde substrate.
-
For sterically hindered or electron-deficient benzaldehydes (e.g., 2-chloro-6-fluorobenzaldehyde): Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the aryl halide.[1][2] Buchwald-type biaryl phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbenes (NHCs), are highly effective.[1][2] These are typically used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]
-
For benzaldehydes with base-sensitive groups: Milder conditions are required. Using a well-defined, pre-formed catalyst can sometimes offer better control and reproducibility.
Q4: What is the optimal base for Suzuki coupling with substituted benzaldehydes?
The choice of base is critical and depends on the sensitivity of your substrate and the reactivity of the boronic acid.
-
General Recommendation: Potassium phosphate (K₃PO₄) is often a good starting point as it is effective for many Suzuki couplings and tends to be milder than other bases.[1]
-
For Base-Sensitive Substrates: If your benzaldehyde has functional groups that are sensitive to strong bases, milder options like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) should be considered.
-
Challenging Couplings: For less reactive aryl chlorides, stronger bases might be necessary to achieve a reasonable reaction rate. However, this increases the risk of side reactions.
Q5: My reaction is not proceeding to completion. What can I do?
If your reaction stalls, consider the following troubleshooting steps:
-
Check for Catalyst Deactivation: Ensure your reaction setup is rigorously free of oxygen. Black precipitation of palladium metal is a sign of catalyst decomposition.
-
Increase Catalyst/Ligand Loading: For difficult couplings, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.
-
Increase Temperature: If the reaction is sluggish at a lower temperature, gradually increasing the heat can improve the rate. Be mindful of potential decomposition of starting materials or products at higher temperatures.
-
Change Solvent: The solvent can have a significant impact on the reaction. Common solvents include toluene, dioxane, and DMF, often with a small amount of water to aid in dissolving the base.[1][4]
-
Use a More Reactive Boron Reagent: If you are using a boronic acid, consider switching to a more reactive organotrifluoroborate salt.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling with Substituted Benzaldehydes
| Aryl Halide (Benzaldehyde Derivative) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-6-fluorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 18 | 85-95 |
| 3-Bromo-2,5-dichlorobenzaldehyde | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | ~80 |
| 4-Iodo-benzyloxy-benzaldehyde | 3-Thiopheneboronic acid | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | K₃PO₄ (3.0) | DME/H₂O | 80 | 4 | 76-99 |
| 4-Iodo-benzyloxy-benzaldehyde | 2-Furanboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3.0) | DMF/H₂O | 90 | 6 | 75-93 |
Note: Yields are representative and can vary based on the specific reaction scale and purity of reagents.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Benzaldehyde
This is a starting point protocol that may require optimization for your specific substrates.
Materials:
-
Halogenated benzaldehyde (1.0 equiv.)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the halogenated benzaldehyde, the boronic acid, and the base.
-
Add the palladium precursor and the ligand to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed organic solvent via syringe, followed by the degassed water if using a biphasic system. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[1]
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Visualizations
Caption: A troubleshooting flowchart for diagnosing and resolving common issues in Suzuki coupling reactions.
Caption: The influence of electronic effects of substituents on the reactivity of benzaldehydes in Suzuki coupling.
References
Improving solubility of 2-Bromo-6-chlorobenzaldehyde in organic solvents
This technical support center provides guidance on improving the solubility of 2-Bromo-6-chlorobenzaldehyde in organic solvents for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline organic solid. Based on the principle of "like dissolves like," it is expected to have low solubility in polar protic solvents like water and higher solubility in a range of organic solvents.[1] Halogenated aromatic compounds, in general, tend to dissolve in polar aprotic and nonpolar organic solvents.[2][3]
Q2: Which organic solvents are recommended for dissolving this compound?
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the polar carbonyl group and the halogen substituents of the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The structural similarities between the halogenated solute and solvent promote favorable interactions. |
| Aromatic | Toluene, Benzene | Moderate to High | Pi-stacking interactions between the aromatic rings of the solvent and the solute can contribute to solubility. |
| Ethers | Diethyl ether, 1,4-Dioxane | Moderate | Ethers can act as hydrogen bond acceptors for any potential interactions and have moderate polarity. |
| Esters | Ethyl acetate | Moderate | The polarity of the ester group can facilitate dissolution. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity of alcohols can aid dissolution, but the presence of the nonpolar aromatic ring may limit high solubility. Hydrogen bonding with the solvent is possible via the carbonyl oxygen. |
| Nonpolar | Hexanes, Heptane | Low | The significant polarity of the aldehyde and halogen functional groups will likely result in poor solubility in nonpolar alkane solvents. |
Q3: How does temperature affect the solubility of this compound?
A3: For most solid organic compounds, solubility in an organic solvent increases with temperature.[4] Heating the solvent while dissolving this compound can significantly increase both the amount that dissolves and the rate of dissolution. However, it is crucial to be aware of the solvent's boiling point and the compound's stability at elevated temperatures.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[5][6] Aldehydes can be susceptible to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial for long-term stability.[7] Some aldehydes can also polymerize over time, which may appear as crystallization or solidification.[8]
Experimental Protocol: Gravimetric Method for Solubility Determination
This protocol outlines a standard laboratory procedure to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Place the vial in a thermostatic shaker set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), ensuring constant agitation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, let the vial stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a vacuum oven at a moderate temperature to evaporate the solvent completely. Alternatively, use a desiccator under vacuum.
-
Once the solvent has been removed, a solid residue of the dissolved this compound will remain.
-
Cool the dish to room temperature in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty evaporation dish from the final weight to determine the mass of the dissolved solute.
-
Calculate the solubility in the desired units (e.g., g/L or mg/mL) by dividing the mass of the dissolved solute by the volume of the filtered solution.
-
Troubleshooting Guide
Q1: The compound is dissolving very slowly. How can I speed up the process?
A1:
-
Increase Temperature: Gently warming the solvent can significantly increase the rate of dissolution. Ensure the temperature is well below the solvent's boiling point.
-
Increase Agitation: Use a magnetic stirrer or a shaker to increase the interaction between the solute and the solvent.
-
Particle Size Reduction: Grinding the crystalline this compound into a fine powder will increase the surface area available for solvation.
Q2: After dissolving the compound with heating, it precipitates out of solution upon cooling. What should I do?
A2:
-
This indicates that you have created a supersaturated solution. The solubility of the compound is lower at the cooler temperature.
-
Use a Co-solvent: Adding a small amount of a "better" solvent (one in which the compound is highly soluble) can sometimes keep the compound in solution at lower temperatures. This is known as co-solvency.[9]
-
Maintain Elevated Temperature: If the experimental procedure allows, maintain the solution at the higher temperature where the compound remains dissolved.
-
Re-evaluate Solvent Choice: The chosen solvent may not be suitable for achieving the desired concentration at room temperature. Refer to the solvent selection table to choose a more appropriate solvent.
Q3: The compound "oils out" instead of dissolving, forming liquid droplets. How can I fix this?
A3:
-
"Oiling out" occurs when the melting point of the solute is lower than the temperature of the solution, or when the solute is highly impure.[10]
-
Add More Solvent: The concentration of the solute may be too high. Try adding more of the solvent to reduce the saturation level.[10]
-
Lower the Temperature: If heating, reduce the temperature to below the melting point of the compound (78-80°C).
-
Add a "Poorer" Solvent: In a mixed solvent system, sometimes adding a small amount of a solvent in which the compound is less soluble can induce crystallization instead of oiling out. This should be done carefully.
Q4: The solution is hazy or contains fine particulates even after prolonged stirring. What is the cause?
A4:
-
Insoluble Impurities: The starting material may contain insoluble impurities. Filter the solution through a syringe filter (e.g., 0.45 µm) to remove fine particulates.
-
Incomplete Dissolution: It's possible the solubility limit has been reached and fine, undissolved particles remain suspended. Try the methods in Q1 to enhance dissolution.
-
Moisture Contamination: If using a water-sensitive solvent, absorbed moisture could cause hydrolysis or precipitation. Ensure you are using anhydrous solvents.
References
- 1. Khan Academy [khanacademy.org]
- 2. halogenated aromatic compounds: Topics by Science.gov [science.gov]
- 3. halogenated organic solvents: Topics by Science.gov [science.gov]
- 4. quora.com [quora.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for 2-Bromo-6-chlorobenzaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-6-chlorobenzaldehyde. It focuses on catalyst selection for efficient cross-coupling reactions, addressing the unique challenges posed by this sterically hindered and di-halogenated substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenges are twofold:
-
Steric Hindrance: The presence of two ortho-substituents (bromo and chloro groups) flanking the aldehyde creates significant steric hindrance around the reactive sites. This can impede the approach of the metal catalyst, slowing down or inhibiting the key steps of the catalytic cycle, such as oxidative addition.[1]
-
Chemoselectivity: The molecule possesses two different halogen atoms, a bromine and a chlorine. Successful synthesis often requires selective reaction at the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations. Generally, the order of reactivity for oxidative addition to a palladium center is C-I > C-Br > C-OTf > C-Cl.[2]
Q2: How can I achieve selective reaction at the C-Br bond over the C-Cl bond?
A2: Chemoselectivity is primarily controlled by the inherent difference in bond dissociation energies between the C-Br and C-Cl bonds. Palladium-based catalysts are highly effective at differentiating between these two halogens.[2] By carefully selecting the catalyst, ligand, and reaction conditions (especially temperature), you can favor the oxidative addition at the more labile C-Br bond. Using ligands that promote catalysis at lower temperatures can enhance this selectivity, as the higher energy barrier for C-Cl activation will not be overcome.
Q3: Does the aldehyde group interfere with the cross-coupling reaction?
A3: The aldehyde group is an electron-withdrawing group, which can influence the electronic properties of the aryl ring and the reactivity of the C-halogen bonds. While many modern palladium catalyst systems are tolerant of aldehyde functionalities, strong bases can potentially lead to side reactions. It is crucial to select a base that is strong enough to facilitate the catalytic cycle but mild enough to not react with the aldehyde.[3] In most cases, protecting the aldehyde group is not necessary with the correct choice of conditions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. However, the steric hindrance in this compound requires robust catalyst systems.
Problem: Low or No Conversion to the Desired Product.
| Potential Cause | Recommended Solution | Explanation |
| Inefficient Catalyst System | Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., PEPPSI-IPr).[1][4] | These ligands facilitate the oxidative addition step for sterically hindered and electron-rich aryl halides and stabilize the active catalytic species.[1][5] |
| Inappropriate Base | Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. | A strong base is often required for the crucial transmetalation step, especially with challenging substrates.[1] |
| Low Reaction Temperature | Increase the reaction temperature in increments (e.g., 80 °C to 110 °C). | Higher temperatures can help overcome the activation energy barrier for the sterically demanding oxidative addition step.[1] |
| Catalyst Decomposition | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents.[1] | Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.[1] |
Problem: Significant Homocoupling of the Boronic Acid.
| Potential Cause | Recommended Solution | Explanation |
| Presence of Oxygen | Improve the degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with inert gas for >30 minutes).[1] | Oxygen is a primary cause of boronic acid homocoupling.[1] |
| Pd(II) Precursor | Consider using a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂. | Pd(II) species can sometimes promote homocoupling directly. Using a Pd(0) source can mitigate this side reaction.[1][3] |
| Unstable Boronic Acid | Use a more stable boronate ester, such as a pinacol or MIDA boronate. | These esters are often more stable than the corresponding boronic acids and can reduce the rates of both homocoupling and protodeboronation.[3] |
Catalyst System Comparison for Cross-Coupling Reactions
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on data from structurally similar, sterically hindered substrates.
Table 1: Suzuki-Miyaura Coupling Reaction: C(sp²)-Br + R-B(OH)₂ → C(sp²)-R
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 100-110 | High[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane / H₂O | 90-100 | Good to High[4] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | DMF / H₂O | 80-100 | Good to Excellent[4] |
| Buchwald Precatalyst | XPhos | K₃PO₄ | Toluene | 100 | High[1] |
Note: Yields are representative and can vary based on the specific boronic acid partner.
Table 2: Sonogashira Coupling Reaction: C(sp²)-Br + R-C≡CH → C(sp²)-C≡C-R
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N / DMF | 80 | Good[2] |
| Pd(OAc)₂ | SPhos | None | Cs₂CO₃ | Dioxane | 100 |
| (NHC)-Pd Complex | NHC | (NHC)-Cu | Et₃N | Acetonitrile | RT - 60 |
Note: Copper-free conditions can prevent alkyne homocoupling (Glaser coupling).[6]
Table 3: Buchwald-Hartwig Amination Reaction: C(sp²)-Br + R₂NH → C(sp²)-NR₂
| Catalyst System | Ligand | Base | Solvent | Temp (°C) |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100-110 |
| Pd(OAc)₂ | BrettPhos | K₂CO₃ | t-BuOH | 80-100 |
| G3/G4 Precatalyst | XPhos | LHMDS | Dioxane | 100 |
Note: The choice of ligand is critical and depends on the amine coupling partner (primary, secondary, hindered, etc.).[7][8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) if not using a precatalyst. Add the catalyst system to the Schlenk flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane, with a small amount of degassed water if required) via syringe.[1]
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 100–110 °C).[1] Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon) three times.[2]
-
Solvent and Base Addition: Add degassed solvent (e.g., a mixture of DMF and Triethylamine) via syringe.[2]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (typically 4-12 hours), monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with an organic solvent, wash with aqueous ammonium chloride solution, followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Visualized Workflows and Logic
Caption: Catalyst selection workflow for this compound.
Caption: Troubleshooting flowchart for low yield in Suzuki coupling.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Bromo-6-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for work-up procedures in reactions utilizing 2-bromo-6-chlorobenzaldehyde. Due to its steric hindrance and the presence of two different halogen atoms, this reagent can present unique challenges during product purification. This guide offers detailed methodologies and data to address these issues effectively.
Frequently Asked Questions (FAQs)
General Work-up
Q1: I have unreacted this compound in my crude product mixture. What is the best way to remove it?
A1: A sodium bisulfite wash is a highly effective and widely used method for removing unreacted aldehydes from a reaction mixture. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the desired product during an aqueous work-up.[1]
Suzuki-Miyaura Coupling
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields in Suzuki-Miyaura coupling reactions with sterically hindered substrates like this compound are common. Key factors to investigate include the catalyst system, base, and reaction conditions.
-
Catalyst and Ligand: Standard palladium catalysts may be ineffective. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the oxidative addition and reductive elimination steps with hindered substrates.
-
Base Selection: The choice of base is critical for activating the boronic acid. Moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.
-
Reaction Conditions: Ensure rigorous exclusion of oxygen to prevent side reactions like homocoupling of the boronic acid. This can be achieved by thoroughly degassing solvents and maintaining an inert atmosphere (argon or nitrogen).
Q3: I am observing significant amounts of homocoupled biaryl byproduct from my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this, ensure all solvents and reagents are thoroughly degassed, and the reaction is performed under a strict inert atmosphere. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help to favor the cross-coupling pathway.
Grignard and Organolithium Reactions
Q4: I am performing a Grignard reaction with this compound and see multiple products. What are the likely side reactions?
A4: Grignard reagents are strong bases and can participate in side reactions, especially with sterically hindered aldehydes.
-
Enolization: The Grignard reagent can act as a base, deprotonating the aldehyde if there are any alpha-hydrogens, leading to the recovery of starting material after work-up.
-
Reduction: A hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in the formation of an alcohol corresponding to the reduction of the aldehyde.
To minimize these side reactions, it is crucial to perform the reaction at a low temperature (e.g., 0 °C or below) and to add the Grignard reagent slowly to a solution of the aldehyde.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Q5: How do I remove the triphenylphosphine oxide byproduct from my Wittig reaction?
A5: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can sometimes be difficult to separate from the desired product. Several methods can be employed for its removal:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by recrystallization from a suitable solvent system (e.g., a non-polar solvent like hexanes or a mixture of solvents).
-
Chromatography: Flash column chromatography on silica gel is a reliable method for separating TPPO from the desired product, as TPPO is a relatively polar compound.
-
Precipitation: For non-polar products, dissolving the crude mixture in a minimal amount of a polar solvent and then adding a non-polar solvent can cause the TPPO to precipitate.
Q6: Is there an alternative to the Wittig reaction that simplifies purification?
A6: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative. The phosphate byproduct generated in the HWE reaction is typically water-soluble and can be easily removed with an aqueous wash, which significantly simplifies the purification process compared to the often-challenging removal of triphenylphosphine oxide from Wittig reactions.
Quantitative Data Summary
The following table presents representative data for common reactions involving this compound and structurally similar compounds. Yields can vary based on specific reaction conditions and substrates.
| Reaction Type | Reactants | Product | Typical Yield | Reference |
| Grignard Reaction | 2-Chloro-6-fluorobenzaldehyde + Methylmagnesium bromide | 1-(2-Chloro-6-fluorophenyl)ethanol | Good to Excellent | [2] |
| Wittig Reaction | 2-Chlorobenzaldehyde + (Carbethoxymethylene)triphenylphosphorane | Ethyl 2-chlorocinnamate | High | [1] |
| Suzuki Coupling | 2-Bromo-6-methyl-1H-benzo[d]imidazole + Phenylboronic acid | 2-Phenyl-6-methyl-1H-benzo[d]imidazole | ~85-95% | [3] |
| Sonogashira Coupling | Aryl Halide + Phenylacetylene | Diphenylacetylene derivative | 83-92% | [4] |
Detailed Experimental Protocols
Protocol 1: General Aqueous Work-up for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific reaction conditions.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Quenching: Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[3]
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Work-up for a Grignard Reaction
This protocol is adapted for a Grignard reaction with a substituted benzaldehyde.[2]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Work-up for a Wittig Reaction to Remove Triphenylphosphine Oxide
This protocol is a general method for the purification of an alkene from a Wittig reaction.[1]
-
Solvent Evaporation: After the reaction is complete, evaporate the reaction solvent (e.g., dichloromethane) with a stream of nitrogen gas.
-
Precipitation of TPPO: Dissolve the crude residue in a minimal amount of a suitable solvent system, such as 25% diethyl ether in hexanes. The triphenylphosphine oxide byproduct should precipitate as a white solid.
-
Filtration: Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Concentration: Concentrate the filtrate to obtain the crude product.
-
Purification: Further purify the product using microscale wet column chromatography.
Visualizations
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues encountered during the work-up of reactions involving this compound.
Caption: A decision tree for troubleshooting common work-up issues.
Logical Relationship of Purification Steps
This diagram illustrates the logical progression of a standard purification procedure following a reaction.
Caption: A typical workflow for reaction work-up and purification.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Determination of 2-Bromo-6-chlorobenzaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 2-Bromo-6-chlorobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering supporting data based on the analysis of analogous compounds and detailed experimental protocols.
Comparison of HPLC Methodologies
The primary analytical method for determining the purity of non-volatile organic compounds like this compound is reversed-phase HPLC.[2][3] This technique separates compounds based on their hydrophobicity. Below is a comparison of potential HPLC methods.
| Parameter | Method A: Recommended C18 Method | Method B: Phenyl-Hexyl Column | Method C: Polar-Embedded Column |
| Stationary Phase | C18 (Octadecyl Silane) | Phenyl-Hexyl | C18 with polar-embedded group |
| Principle | Separation based on hydrophobic interactions. | Enhanced separation of aromatic compounds through π-π interactions.[4] | Alternative selectivity for polar and aromatic compounds. |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water | Acetonitrile/Water | Acetonitrile/Water with buffer |
| Advantages | Robust, widely available, good for non-polar to moderately polar compounds. | Improved resolution for aromatic and halogenated compounds.[4] | Can operate in highly aqueous mobile phases, offering different selectivity. |
| Disadvantages | May have limited selectivity for closely related isomers. | May be less robust than standard C18 columns. | Column chemistry can be more complex. |
| Typical Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Experimental Protocol: Recommended HPLC Method (Method A)
This protocol details a standard reversed-phase HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
This compound reference standard (purity ≥ 98%).[1]
-
Analytical balance and volumetric flasks.
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 65:35 v/v).[5] Degas the mobile phase before use.
-
Sample Diluent: Use the mobile phase as the diluent for the sample and standard.
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
3. Chromatographic Conditions
-
Column: C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (65:35 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.[2]
-
Run Time: Approximately 15 minutes.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the purity of the sample by the area percent method, assuming all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow and Parameter Relationships
To better understand the analytical process and the interplay of chromatographic parameters, the following diagrams are provided.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Inter-relationships of key HPLC parameters affecting separation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. auroraprosci.com [auroraprosci.com]
A Researcher's Guide to the NMR Characterization of 2-Bromo-6-chlorobenzaldehyde and Its Derivatives
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of the NMR spectral data for 2-Bromo-6-chlorobenzaldehyde and its related derivatives, offering insights into the influence of substitution patterns on chemical shifts and coupling constants.
The precise characterization of substituted benzaldehydes is critical in various fields, including medicinal chemistry and materials science, where these compounds serve as versatile building blocks. This compound, with its distinct substitution pattern, presents a unique spectroscopic challenge and opportunity. Understanding its NMR profile, alongside those of its simpler analogs and more complex derivatives, allows for unambiguous identification and the prediction of spectral features in novel related compounds. This guide presents a summary of available experimental NMR data, a detailed experimental protocol for acquiring high-quality spectra, and a visual representation of the analytical workflow.
Comparative NMR Data of Substituted Benzaldehydes
The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound and related compounds. The data is compiled from various sources and serves as a valuable reference for spectral interpretation. The presence of both bromine and chlorine atoms ortho to the aldehyde group in this compound is expected to significantly influence the chemical shifts of the aromatic protons and carbons due to their combined electron-withdrawing and steric effects.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Bromobenzaldehyde | CDCl₃ | 10.36 (s, 1H, CHO), 7.91 (dd, J = 7.6, 1.6 Hz, 1H, Ar-H), 7.65 (td, J = 7.6, 1.2 Hz, 1H, Ar-H), 7.43 (m, 2H, Ar-H)[1][2] | 191.9, 135.4, 133.9, 133.4, 129.8, 127.9, 127.1[1] |
| 2-Chlorobenzaldehyde | CDCl₃ | 10.43 (s, 1H, CHO), 7.87 (dd, J = 7.6, 1.6 Hz, 1H, Ar-H), 7.51-7.34 (m, 3H, Ar-H)[3] | 189.5, 137.7, 135.0, 132.3, 130.4, 129.2, 127.1[3] |
| This compound | CDCl₃ | Predicted: ~10.4 (s, 1H, CHO), 7.6-7.8 (m, 3H, Ar-H) | Predicted: ~189-191 (CHO), ~138 (C-Cl), ~135 (C-Br), ~130-135 (Ar-C) |
| 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | - | 1H NMR available[4] | - |
| 2-Bromo-4-nitrobenzaldehyde | - | 1H NMR available[5] | - |
Note: Experimental data for this compound was not available in the searched literature. The predicted values are based on the analysis of substituent effects on related benzaldehyde derivatives.
Experimental Protocol for NMR Analysis
This section outlines a general procedure for the preparation and NMR analysis of this compound derivatives.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified benzaldehyde derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° or 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
-
A wider spectral width (e.g., 240 ppm) is necessary.
-
Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) to deduce the structure of the molecule.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the NMR characterization of this compound derivatives, from synthesis to final structural confirmation.
Caption: Workflow for the NMR Characterization of Benzaldehyde Derivatives.
This guide provides a foundational framework for the NMR-based characterization of this compound and its derivatives. By following the outlined experimental protocols and utilizing the comparative spectral data, researchers can confidently elucidate the structures of these important chemical entities.
References
Reactivity Face-Off: 2-Bromo-6-chlorobenzaldehyde vs. 2-Bromo-6-fluorobenzaldehyde in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Key Building Blocks
In the landscape of modern organic synthesis, the judicious selection of starting materials is paramount to the success of a synthetic campaign. Halogenated benzaldehydes are pivotal building blocks, offering versatile handles for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. This guide presents an objective, data-supported comparison of the reactivity of two closely related yet distinct synthons: 2-bromo-6-chlorobenzaldehyde and 2-bromo-6-fluorobenzaldehyde. We will delve into their performance in key synthetic transformations, providing detailed experimental protocols and quantitative data to inform your selection process.
At a Glance: Key Reactivity Differences
The primary distinction in the chemical behavior of these two molecules lies in the electronic and steric influence of the chlorine versus the fluorine substituent at the C6 position. These differences manifest in their reactivity towards common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
| Reaction Type | More Reactive Compound | Rationale |
| Palladium-Catalyzed Cross-Coupling | This compound | The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step.[1][2] |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Bromo-6-fluorobenzaldehyde | Fluorine's high electronegativity makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack, which is typically the rate-determining step in SNAr reactions.[1] |
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide is a critical parameter in these transformations, with the general trend for halogen reactivity being I > Br > Cl.[2] This is attributed to the bond dissociation energies of the carbon-halogen bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. In a comparative context, this compound is expected to exhibit higher reactivity than 2-bromo-6-fluorobenzaldehyde due to the presence of the more reactive C-Br bond, which facilitates the initial oxidative addition to the palladium(0) catalyst.
Table 1: Representative Comparison of Suzuki-Miyaura Coupling Reactions
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6 | ~90 |
| 2-Bromo-6-fluorobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |
Note: The data presented are representative and based on typical outcomes for analogous substrates. Actual yields may vary depending on specific reaction conditions.
-
To a flame-dried round-bottom flask, add the 2-bromo-6-halobenzaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added under a stream of argon.
-
Degassed toluene (5 mL) and water (1 mL) are added.
-
The reaction mixture is heated to 90°C and stirred vigorously. The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura coupling, the reactivity is dictated by the ease of oxidative addition, making the C-Br bond more reactive than the C-Cl bond. Therefore, this compound is anticipated to be the more reactive substrate.
Table 2: Representative Comparison of Sonogashira Coupling Reactions
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 4 | ~88 |
| 2-Bromo-6-fluorobenzaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | ~82 |
Note: The data presented are representative and based on typical outcomes for analogous substrates. Actual yields may vary depending on specific reaction conditions.
-
To a solution of the 2-bromo-6-halobenzaldehyde (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere are added bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol).
-
Triethylamine (2.0 mmol) is then added, followed by the terminal alkyne (1.2 mmol).
-
The reaction mixture is stirred at 60°C and the progress is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity trend in nucleophilic aromatic substitution (SNAr) is often reversed. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex).[1] The reactivity is therefore governed by the electrophilicity of the carbon atom bearing the leaving group.
The high electronegativity of fluorine makes the ipso-carbon in 2-bromo-6-fluorobenzaldehyde more electron-deficient and thus more susceptible to nucleophilic attack compared to the analogous carbon in this compound. Consequently, 2-bromo-6-fluorobenzaldehyde is expected to be more reactive in SNAr reactions.
Table 3: Representative Comparison of Nucleophilic Aromatic Substitution Reactions
| Starting Material | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Sodium Methoxide | - | DMSO | 80 | 10 | ~75 | | 2-Bromo-6-fluorobenzaldehyde | Sodium Methoxide | - | DMSO | 80 | 5 | ~90 |
Note: The data presented are representative and based on established principles of SNAr reactivity. Actual yields and reaction times will vary.
-
To a solution of the 2-bromo-6-halobenzaldehyde (1.0 mmol) in anhydrous dimethyl sulfoxide (DMSO) (5 mL) is added the nucleophile (e.g., sodium methoxide, 1.2 mmol).
-
The reaction mixture is heated to 80°C and stirred. The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
The choice between this compound and 2-bromo-6-fluorobenzaldehyde is contingent upon the desired synthetic transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, This compound offers the advantage of higher reactivity, potentially leading to milder reaction conditions and shorter reaction times. Conversely, for nucleophilic aromatic substitution reactions, 2-bromo-6-fluorobenzaldehyde is the more reactive substrate due to the enhanced electrophilicity of the reaction center imparted by the fluorine atom. A thorough understanding of these reactivity principles is crucial for the strategic planning and efficient execution of synthetic routes in drug discovery and materials science.
References
A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of halide in a cross-coupling reaction is a critical decision that influences reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The comparison is supported by quantitative experimental data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding of the underlying principles.
The Fundamental Difference: Bond Dissociation Energy
The disparity in reactivity between C-Br and C-Cl bonds in cross-coupling reactions is fundamentally rooted in their bond dissociation energies (BDE). The C-Cl bond is significantly stronger than the C-Br bond, meaning more energy is required to cleave it. This difference directly impacts the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Table 1: Average Bond Dissociation Energies (BDE) of Phenyl Halides
| Bond | BDE (kcal/mol) |
| Ph-Cl | ~96 |
| Ph-Br | ~81 |
This inherent difference in bond strength dictates that C-Br bonds are generally more reactive than C-Cl bonds in cross-coupling reactions. Consequently, reactions involving aryl bromides can often be carried out under milder conditions, while the activation of aryl chlorides typically necessitates more specialized and robust catalytic systems.
Quantitative Comparison of Reactivity
The following tables summarize experimental data from various studies, offering a quantitative look at the performance of aryl bromides versus aryl chlorides in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The data below illustrates the generally higher yields achieved with aryl bromides compared to aryl chlorides under similar conditions.
Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/water | Reflux | - | 91[1][2] |
| 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 24 | 75[3] |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/water | Reflux | - | 89[1][2] |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 95 |
Note: Conditions are representative and may vary between studies. Direct comparison is most accurate when data is from the same source.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The activation of aryl chlorides for this reaction often requires more specialized, bulky, and electron-rich phosphine ligands.
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Aniline
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 2 | 98[4] |
| 4-Chloroanisole | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | 24 | 92 |
| Bromobenzene | Pd(OAc)₂ / P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | 24 | 88 |
| Chlorobenzene | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | 24 | 94[5] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity trend of C-Br > C-Cl is also pronounced in this reaction.
Table 4: Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 0.5 | 95 |
| 1-Chloro-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 4 | 85 |
| 4-Bromoanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 2 | 90 |
| 4-Chloroanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 24 | 40 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
n-Propanol (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add n-propanol and the aqueous sodium carbonate solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the palladium(II) acetate, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add the aryl chloride and aniline, followed by anhydrous toluene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite and wash the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol)
-
Copper(I) iodide (CuI, 0.06 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insights and Visualizations
The fundamental steps of these palladium-catalyzed cross-coupling reactions are illustrated in the following diagrams, generated using the DOT language.
General Catalytic Cycle for Cross-Coupling
The catalytic cycle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings share a common framework consisting of three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation in Buchwald-Hartwig), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Oxidative Addition: The Rate-Determining Step
The initial oxidative addition of the aryl halide to the Pd(0) catalyst is where the difference in C-Br and C-Cl bond strength has the most significant impact. The higher bond dissociation energy of the C-Cl bond results in a higher activation energy for this step.
Caption: Energy profile comparison for the oxidative addition of C-Br and C-Cl bonds.
Conclusion
The choice between a C-Br and a C-Cl bond in cross-coupling reactions presents a trade-off between reactivity and substrate availability/cost. Aryl bromides are generally more reactive, allowing for milder reaction conditions and often resulting in higher yields. However, the corresponding aryl chlorides are typically more cost-effective and readily available starting materials.
The activation of the more inert C-Cl bond has been a significant area of research, leading to the development of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes. These advanced catalysts can often achieve comparable yields to those seen with aryl bromides, albeit sometimes under more forcing conditions.
For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for designing efficient and economical synthetic routes. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the planning and execution of cross-coupling reactions.
References
Validation of Reaction Products from 2-Bromo-6-chlorobenzaldehyde by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry for the validation of reaction products derived from 2-Bromo-6-chlorobenzaldehyde, a versatile bifunctional building block in modern organic synthesis. Due to its unique substitution pattern, with both bromine and chlorine atoms ortho to the aldehyde, its reaction products can be complex. Mass spectrometry serves as a primary tool for their structural confirmation and purity assessment. This document outlines the expected mass spectral data for hypothetical reaction products and compares different mass spectrometry techniques, providing detailed experimental protocols.
Introduction to this compound and its Reactivity
This compound (C₇H₄BrClO) is a substituted aromatic aldehyde with a molecular weight of 219.46 g/mol and a monoisotopic mass of 217.91341 Da.[1] Its structure features both a bromine and a chlorine atom, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals.[2] The aldehyde group can undergo various reactions such as reductions, oxidations, and condensations, while the halogen atoms are amenable to cross-coupling reactions.[3]
Hypothetical Reaction Products and their Mass Spectrometric Validation
To illustrate the validation process, we will consider two plausible reactions involving this compound: a reduction of the aldehyde to an alcohol and a Suzuki cross-coupling reaction at the bromine position.
Table 1: Predicted Mass Spectrometry Data for Hypothetical Reaction Products
| Reaction Product | Structure | Molecular Formula | Expected Monoisotopic Mass (Da) | Key Predicted Fragments (m/z) |
| (2-Bromo-6-chlorophenyl)methanol | ![]() | C₇H₆BrClO | 219.92906 | 201/203/205 ([M-H₂O]⁺), 186/188 ([M-HCl]⁺), 140 ([M-Br]⁺), 125 ([M-Br-CH₂O]⁺) |
| 2'-Chloro-3'-formyl-[1,1'-biphenyl]-4-carboxylic acid | ![]() | C₁₄H₉ClO₃ | 260.02399 | 243 ([M-OH]⁺), 215 ([M-COOH]⁺), 180 ([M-COOH-Cl]⁺) |
Note: The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in characteristic isotopic patterns in the mass spectrum, which are crucial for identification.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique depends on the nature of the reaction product and the desired information.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gas chromatograph before ionization (typically by Electron Ionization - EI) and mass analysis. | Excellent separation for volatile, thermally stable compounds. Provides reproducible fragmentation patterns for library matching. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[4] | Analysis of relatively nonpolar, volatile reaction products like (2-Bromo-6-chlorophenyl)methanol. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid chromatograph before ionization (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and mass analysis. | Wide applicability to a broad range of compounds, including non-volatile and thermally labile ones.[5][6][7] | Matrix effects can suppress ionization. Fragmentation is often less extensive than with EI. | Analysis of more polar and larger molecules like the biphenyl carboxylic acid product. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition. | Unambiguous identification of molecular formulas. | Higher cost and complexity. | Essential for confirming the identity of novel compounds and differentiating between isobaric species. |
Experimental Protocols
Protocol 1: GC-MS Analysis of (2-Bromo-6-chlorophenyl)methanol
-
Sample Preparation: Dissolve the crude reaction product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the product by its retention time. Analyze the mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for one bromine and one chlorine atom should be clearly visible.
Protocol 2: LC-MS Analysis of 2'-Chloro-3'-formyl-[1,1'-biphenyl]-4-carboxylic acid
-
Sample Preparation: Dissolve the reaction product in a mixture of the mobile phase (e.g., acetonitrile/water) to a concentration of approximately 100 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Extract the ion chromatogram for the expected deprotonated molecule [M-H]⁻. Confirm the presence of the product by its retention time and the accurate mass measurement of the molecular ion.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: Workflow for the synthesis and mass spectrometric validation of reaction products.
Caption: Predicted fragmentation of (2-Bromo-6-chlorophenyl)methanol.
References
- 1. This compound | C7H4BrClO | CID 13524042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H64605.06 [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Halogenated Benzaldehydes in SNAr Reactions: A Comparative Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. For drug development and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount, and understanding the reactivity of precursors is key to efficient synthesis design. This guide provides a comprehensive comparison of the reactivity of halogenated benzaldehydes in SNAr reactions, supported by established principles and experimental data from analogous systems.
Executive Summary
The reactivity of halogenated benzaldehydes in SNAr reactions is critically dependent on the identity of the halogen atom and the position of the electron-withdrawing aldehyde group. The generally accepted order of reactivity for the halogen leaving group is Fluorine > Chlorine ≈ Bromine > Iodine . This trend is primarily dictated by the electronegativity of the halogen, which influences the stability of the rate-determining Meisenheimer intermediate. The aldehyde group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to the halogen. While direct quantitative comparisons of different halogenated benzaldehydes under identical reaction conditions are not extensively documented in readily available literature, data from closely related activated aryl halides consistently support this reactivity pattern.
The Underlying Principle: The SNAr Mechanism
The SNAr reaction of a halogenated benzaldehyde proceeds via a two-step addition-elimination mechanism. The first and rate-determining step involves the attack of a nucleophile on the carbon atom bearing the halogen. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing aldehyde group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge, especially when it is located at the ortho or para position relative to the site of substitution. In the second, faster step, the halide ion is eliminated, and the aromaticity of the ring is restored.
The electronegativity of the halogen substituent is the dominant factor governing the reaction rate. A more electronegative halogen, such as fluorine, exerts a strong inductive electron-withdrawing effect, which stabilizes the negatively charged Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. This is contrary to the leaving group ability observed in SN1 and SN2 reactions, where iodide is the best leaving group.
Benchmarking Catalyst Performance for 2-Bromo-6-chlorobenzaldehyde Couplings: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 2-Bromo-6-chlorobenzaldehyde presents a unique challenge due to the presence of two different halogen atoms and the steric hindrance imposed by the ortho-substituents. The selective coupling at the more reactive C-Br bond over the C-Cl bond is paramount for sequential derivatization. This guide provides an objective comparison of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound, with supporting data from analogous systems and detailed experimental protocols.
The choice of catalyst, particularly the ligand, is crucial in achieving high yields and selectivity. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the key steps of the catalytic cycle.[1]
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For sterically hindered and electronically deactivated aryl chlorides and bromides, highly active catalyst systems are necessary. The data below, derived from reactions with structurally similar substrates, provides a benchmark for catalyst selection.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Aryl Halides
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95 | [2] |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic Acid | K₂CO₃ | Toluene | 100 | 12 | High | [2] |
| PEPPSI™-IPr | 3,5-Dimethylphenylboronic Acid | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent | [2] |
| Pd₂(dba)₃ / XPhos | Phenylboronic Acid | K₃PO₄ | Dioxane | 110 | - | High | [3] |
| Pd(OAc)₂ / RuPhos | Phenylboronic Acid | K₃PO₄ | t-AmylOH | 100 | - | High | [3] |
Note: The yields presented are based on reactions with sterically hindered 2-bromopyridines and 2-chloro-6-fluorobenzaldehyde, which serve as close analogs for this compound.[2][3] Direct comparative data for this compound was not available in the reviewed literature.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precursor and the ligand.
-
Add the anhydrous solvent and stir for 10 minutes to pre-form the catalyst.
-
To this mixture, add this compound, the arylboronic acid, and the base.
-
Add the degassed water.
-
Heat the reaction mixture to 100-110°C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand and base is critical, especially when dealing with potentially sensitive functional groups.
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield | Reference |
| Pd(OAc)₂ | XPhos | Various Amines | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [4] |
| Pd₂(dba)₃ | BINAP | Various Amines | NaOt-Bu | Toluene | 110 | - | High | [4] |
| Pd(OAc)₂ | SPhos | Heteroaryl Amines | Cs₂CO₃ | THF | - | - | - | [5] |
| PdCl₂(P(o-Tolyl)₃)₂ | N,N-diethylamino-tributyltin | Aryl Bromides | - | Toluene | 100 | 3 | High (for simple bromides) | [6] |
Note: This data is representative of Buchwald-Hartwig aminations with various aryl halides.[4][5][6] Optimization is crucial for the specific substrate this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., XPhos, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
Table 3: Representative Catalyst Systems for Sonogashira Coupling
| Catalyst System | Co-catalyst | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Phenylacetylene | Et₃N | DMF | 80 | 6 | [7] |
| FibreCat® 1001 | - | Phenylacetylene | NaOH | Methanol | 100 | - | [8] |
| [DTBNpP]Pd(crotyl)Cl | - | 3-Ethynylpyridine | DABCO | THF | Room Temp | 18 | [9] |
Note: The presented systems are effective for a range of aryl bromides.[7][8][9] The performance with this compound may vary and require optimization.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Degassed triethylamine (3 mL)
-
Degassed DMF (3 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvents and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80°C).
-
Monitor the reaction's progress.
-
Upon completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental processes is key to successful catalyst screening and optimization.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[6]
Caption: A generalized workflow for benchmarking catalyst performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. thalesnano.com [thalesnano.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Distinguishing Isomers of 2-Bromo-6-chlorobenzaldehyde
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), the isomeric purity of starting materials and intermediates is a critical factor that can significantly impact the efficacy and safety of the final product. 2-Bromo-6-chlorobenzaldehyde is a versatile building block in organic synthesis, but its utility is intrinsically linked to the ability to distinguish it from its various positional isomers. This guide provides a comprehensive spectroscopic comparison of this compound and its isomers, leveraging experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This comparative analysis aims to equip researchers with the necessary data and methodologies to confidently identify and differentiate between these closely related compounds. The subtle electronic and steric differences imposed by the varying positions of the bromine and chlorine substituents on the benzaldehyde ring give rise to distinct spectroscopic fingerprints, which, when carefully analyzed, allow for unambiguous structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. Due to the limited availability of experimental data for all isomers, predicted values from reputable spectroscopic prediction software (e.g., ChemDraw, ACD/Labs) are included and clearly marked. These predictions are based on established algorithms and extensive spectral databases, providing a reliable reference for comparison.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| This compound | ~10.4 | ~7.4-7.6 (m) |
| 2-Bromo-3-chlorobenzaldehyde | ~10.3 | ~7.3-7.8 (m) |
| 2-Bromo-4-chlorobenzaldehyde | ~10.3 | ~7.5-7.9 (m) |
| 2-Bromo-5-chlorobenzaldehyde | ~10.2 | ~7.6-7.8 (m) |
| 3-Bromo-2-chlorobenzaldehyde | ~10.5 | ~7.2-7.7 (m) |
| 3-Bromo-4-chlorobenzaldehyde | ~10.1 | ~7.7-8.0 (m) |
| 4-Bromo-2-chlorobenzaldehyde | ~10.4 | ~7.4-7.8 (m) |
| 4-Bromo-3-chlorobenzaldehyde | ~10.2 | ~7.5-7.9 (m) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as (m) for multiplet.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | Aldehyde Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| This compound | ~188 | ~125-140 |
| 2-Bromo-3-chlorobenzaldehyde | ~189 | ~126-138 |
| 2-Bromo-4-chlorobenzaldehyde | ~190 | ~128-139 |
| 2-Bromo-5-chlorobenzaldehyde | ~191 | ~127-141 |
| 3-Bromo-2-chlorobenzaldehyde | ~187 | ~126-142 |
| 3-Bromo-4-chlorobenzaldehyde | ~190 | ~129-140 |
| 4-Bromo-2-chlorobenzaldehyde | ~189 | ~127-141 |
| 4-Bromo-3-chlorobenzaldehyde | ~190 | ~128-142 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C-H Stretch (Aromatic) | C-Cl Stretch | C-Br Stretch |
| 2-Bromo-4-chlorobenzaldehyde (Experimental) | ~1700 | ~3050-3100 | ~750 | ~650 |
| This compound (Predicted) | ~1710-1730 | ~3000-3100 | ~780-820 | ~600-650 |
| Other Isomers (Predicted) | ~1690-1720 | ~3000-3100 | ~700-850 | ~550-680 |
Note: The C=O stretching frequency is a particularly useful diagnostic tool, as its position is sensitive to the electronic effects of the halogen substituents.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| All Isomers (Calculated) | 218/220/222 (due to Br and Cl isotopes) | [M-H]⁺, [M-CHO]⁺, [M-Br]⁺, [M-Cl]⁺ |
| 3-Bromo-5-chloro-2-hydroxybenzaldehyde (Experimental) | 234/236/238 | [M-H]⁺, [M-CHO]⁺, [M-Br]⁺, [M-Cl]⁺ |
Note: The isotopic pattern of the molecular ion peak is a definitive characteristic for compounds containing both bromine and chlorine.
Visualizing the Isomeric Differences
The following diagrams illustrate the structural differences between the isomers and the general workflow for their spectroscopic comparison.
Caption: Positional isomers of bromo-chlorobenzaldehyde.
Caption: Workflow for spectroscopic comparison of isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. It is essential to adapt these protocols based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzaldehyde isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the chemical shifts to the deuterated solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.
-
Ensure the sample is free of water, as this can lead to broad O-H stretching bands that may obscure other signals.
-
Mass Spectrometry (MS)
-
Sample Introduction: The choice of ionization technique will depend on the sample's properties and the desired information.
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns useful for structural elucidation.
-
Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile compounds. Often provides a strong molecular ion peak.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.
-
High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the ions, further aiding in identification.
-
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the differentiation of this compound isomers. While ¹H and ¹³C NMR offer detailed insights into the electronic environment of individual atoms, IR spectroscopy provides characteristic vibrational information, particularly for the key carbonyl functional group. Mass spectrometry, with its ability to reveal the molecular weight and isotopic distribution, serves as a definitive confirmation of the elemental composition. By combining the data from these techniques and comparing it with a reliable set of experimental and predicted reference spectra, researchers can confidently establish the identity and purity of their compounds, ensuring the integrity of their synthetic endeavors.
Unveiling the Kinetic Disparities: A Comparative Analysis of Bromo- and Chloro- Benzaldehydes
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted benzaldehydes is paramount for optimizing synthetic routes and designing novel therapeutics. This guide provides an in-depth analysis of the kinetic differences between bromo- and chloro-benzaldehydes, focusing on their behavior in oxidation reactions. By examining experimental data, we can elucidate the electronic effects of halogen substituents on the reactivity of the aldehyde functional group.
The reactivity of substituted benzaldehydes is significantly influenced by the nature and position of the substituent on the aromatic ring. Halogens, being electronegative, exert an electron-withdrawing inductive effect (-I), which is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the context of oxidation, this enhanced electrophilicity can influence the rate-determining step of the reaction.
Comparative Kinetic Data for Oxidation Reactions
The general trend observed in the oxidation of substituted benzaldehydes is that electron-withdrawing groups accelerate the reaction rate. This is attributed to the stabilization of the electron-deficient transition state. Based on the Hammett substituent constants (σ), both chloro and bromo substituents are electron-withdrawing. The slightly higher electronegativity of chlorine compared to bromine would suggest a marginally faster reaction rate for chloro-substituted benzaldehydes in reactions where the inductive effect is dominant.
Below is a table summarizing the kinetic data for the oxidation of p-chlorobenzaldehyde by BTMAFC at various temperatures. This data serves as a benchmark for understanding the reactivity of a halogen-substituted benzaldehyde in this specific oxidation reaction.
| Aldehyde | Temperature (K) | Second-Order Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹) |
| p-Chlorobenzaldehyde | 298 | 1.85 x 10⁻² |
| 303 | 2.45 x 10⁻² | |
| 308 | 3.20 x 10⁻² | |
| 313 | 4.15 x 10⁻² |
Data extracted from "Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium".[1]
Experimental Protocols
Oxidation of p-Substituted Benzaldehydes by Benzyltrimethylammonium Fluorochromate (BTMAFC) [1]
1. Materials and Reagents:
-
p-Substituted benzaldehydes (AnalaR Grade, E Merck, Germany) were used after vacuum distillation (for liquids) or as such (for solids).
-
Benzyltrimethylammonium fluorochromate (BTMAFC) was prepared according to established procedures.
-
Acetic acid was purified by standard methods.
-
Perchloric acid (70%) was used as a source of hydrogen ions.
-
Sodium perchlorate was used to maintain a constant ionic strength.
2. Kinetic Measurements:
-
Reactions were performed under pseudo-first-order conditions, with a large excess of the benzaldehyde over BTMAFC.
-
The reaction progress was monitored by following the decrease in the concentration of BTMAFC spectrophotometrically at 368 nm using a UV/visible spectrophotometer.
-
The temperature was maintained constant to ± 0.1 K.
-
Pseudo-first-order rate constants (k_obs) were determined from the linear plots of log[BTMAFC] against time.
-
Second-order rate constants (k₂) were calculated from the pseudo-first-order rate constants.
Visualizing the Reaction Pathway
The oxidation of benzaldehydes by Cr(VI) reagents like BTMAFC is believed to proceed through the formation of a chromate ester intermediate. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism for the oxidation of benzaldehydes by BTMAFC.
Logical Workflow for Kinetic Analysis
The process of determining and comparing the kinetic parameters for the oxidation of substituted benzaldehydes involves a systematic experimental and analytical workflow.
Caption: Workflow for the kinetic analysis of benzaldehyde oxidation.
Conclusion
The kinetic analysis of the oxidation of bromo- and chloro-benzaldehydes reveals the subtle yet significant influence of halogen substituents on reaction rates. The electron-withdrawing nature of both halogens accelerates the oxidation compared to unsubstituted benzaldehyde. Based on the principles of inductive effects, it is anticipated that p-chlorobenzaldehyde would exhibit a slightly faster reaction rate than p-bromobenzaldehyde in reactions where this effect is the dominant factor influencing the transition state. The provided quantitative data for p-chlorobenzaldehyde serves as a valuable reference for researchers in the field. Further direct comparative studies under identical conditions are warranted to precisely quantify the kinetic differences between these two important synthetic intermediates.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-6-chlorobenzaldehyde: A Guide for Laboratory Professionals
For immediate reference, 2-Bromo-6-chlorobenzaldehyde must be disposed of as hazardous waste through an approved waste disposal plant. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a research and development environment.
Hazard Profile
This compound presents several hazards that necessitate careful handling and disposal.[1][2] The primary GHS classifications are summarized below.
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
| Acute Toxicity, Oral (Harmful if swallowed) | Category 4 | Harmful if swallowed.[2] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | Toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE) for Handling and Disposal
When handling this compound for disposal, it is imperative to use appropriate personal protective equipment.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, paper towels), in a designated and properly labeled hazardous waste container.
-
Ensure the container is made of a compatible material, is in good condition, and can be securely sealed.
-
The container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
-
Storage of Waste:
-
Spill and Leak Management:
-
In the event of a spill, avoid breathing dust and ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the solid material and place it into the designated hazardous waste container.[3][4]
-
Clean the spill area with a suitable solvent and then wash the area. Collect all cleaning materials as hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
It is the responsibility of the chemical waste generator to ensure that the waste is properly classified and handled in accordance with all local, regional, and national regulations.[4][5]
-
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-6-chlorobenzaldehyde
Essential Safety and Handling Guide for 2-Bromo-6-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Category | GHS Classification | Key Phrase |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 (Single Exposure) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield | To protect against splashes and eye irritation.[1] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing.[1][2] |
| Respiratory Protection | Handle in a well-ventilated area, preferably a chemical fume hood.[1][2] | To minimize inhalation of dust or vapors and prevent respiratory irritation.[1][2] |
Operational Procedures
Strict adherence to the following procedures is essential for the safe handling of this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize the risk of inhalation.[1][2]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the handling area.[2]
Standard Handling Protocol
-
Preparation:
-
Before starting any work, ensure all necessary PPE is available and in good condition.
-
Confirm that the chemical fume hood is functioning correctly.
-
Have a spill kit readily available.
-
-
Handling:
-
Storage:
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Immediate Actions:
-
Evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated, using the fume hood to draw vapors away.
-
-
Small Spills:
-
Large Spills:
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
Waste Collection and Segregation
-
Waste Container: Use a designated, properly labeled, and sealed waste container for all this compound waste.[1] The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[1]
-
Segregation: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[1] Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled container for solid hazardous waste.[1]
Disposal Procedure
-
Collection: Collect all waste in the appropriate, labeled containers as described above.
-
Storage: Store the sealed waste container in a secure, well-ventilated waste accumulation area, away from heat and incompatible materials.[1]
-
Arranging for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2] Provide a complete and accurate description of the waste.[1]
-
Prohibition: Do not dispose of this compound down the drain or in regular trash.[1]
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


